molecular formula C8H8BrNO B8798365 3-Bromo-4-(oxetan-2-YL)pyridine

3-Bromo-4-(oxetan-2-YL)pyridine

Cat. No.: B8798365
M. Wt: 214.06 g/mol
InChI Key: VPIZREIUBOZHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(oxetan-2-YL)pyridine is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(oxetan-2-YL)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(oxetan-2-YL)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

3-bromo-4-(oxetan-2-yl)pyridine

InChI

InChI=1S/C8H8BrNO/c9-7-5-10-3-1-6(7)8-2-4-11-8/h1,3,5,8H,2,4H2

InChI Key

VPIZREIUBOZHKD-UHFFFAOYSA-N

Canonical SMILES

C1COC1C2=C(C=NC=C2)Br

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-4-(oxetan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(oxetan-2-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridine scaffold is a common motif in a vast array of pharmaceuticals, and the introduction of a strained oxetane ring can impart unique physicochemical properties, such as improved metabolic stability and aqueous solubility. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel chemical entities. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 3-Bromo-4-(oxetan-2-yl)pyridine, offering insights into the chemical shifts and coupling constants anticipated for this molecule. The interpretation is grounded in the fundamental principles of NMR and supported by data from analogous substituted pyridines and oxetanes.

Molecular Structure and Numbering

A clear understanding of the molecular structure is paramount for accurate spectral interpretation. The structure of 3-Bromo-4-(oxetan-2-yl)pyridine with the IUPAC numbering convention for both the pyridine and oxetane rings is presented below. This numbering will be used consistently throughout this guide for the assignment of NMR signals.

Figure 1. Molecular structure and numbering of 3-Bromo-4-(oxetan-2-yl)pyridine.

Experimental Protocols: NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-Bromo-4-(oxetan-2-yl)pyridine, the following general protocol for a 400 MHz spectrometer is recommended. Adjustments may be necessary based on the specific instrument and sample concentration.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry NMR tube.

  • Homogenization: Gently vortex or shake the tube to ensure the sample is fully dissolved.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-Bromo-4-(oxetan-2-yl)pyridine is expected to exhibit distinct signals for the protons on both the pyridine and oxetane rings. The electron-withdrawing nature of the nitrogen atom and the bromine substituent in the pyridine ring, along with the strained nature of the oxetane ring, will significantly influence the chemical shifts.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.7s-
H-5~7.3d~5.0
H-6~8.5d~5.0
H-2'~5.5t~7.0
H-3' (a)~2.6m-
H-3' (b)~2.4m-
H-4' (a)~4.8m-
H-4' (b)~4.6m-

Note: These are predicted values and may vary slightly in an experimental setting.

Interpretation of ¹H NMR Signals
  • Pyridine Protons (H-2, H-5, H-6):

    • H-2: This proton is ortho to the nitrogen atom and adjacent to the bromine atom. The strong deshielding effect of the electronegative nitrogen and the inductive effect of the bromine will cause this proton to resonate at a very downfield position, likely around 8.7 ppm.[1] It is expected to appear as a singlet due to the absence of adjacent protons for coupling.

    • H-6: Also ortho to the nitrogen, this proton will be significantly deshielded and is predicted to appear at a downfield chemical shift, around 8.5 ppm.[2] It will be coupled to H-5, resulting in a doublet with a typical ortho-coupling constant of approximately 5.0 Hz.

    • H-5: This proton is meta to the nitrogen and ortho to the oxetane substituent. It will be the most upfield of the pyridine protons, with an expected chemical shift around 7.3 ppm. It will appear as a doublet due to coupling with H-6.

  • Oxetane Protons (H-2', H-3', H-4'): [3][4]

    • H-2': This methine proton is attached to the carbon adjacent to the pyridine ring and the oxygen atom of the oxetane. This dual deshielding environment will shift its signal significantly downfield to around 5.5 ppm. It is expected to be a triplet due to coupling with the two diastereotopic protons at the C-3' position.

    • H-3': The two protons on this carbon are diastereotopic due to the chiral center at C-2'. They will therefore have slightly different chemical shifts, predicted to be around 2.4 and 2.6 ppm, and will appear as complex multiplets due to both geminal and vicinal coupling.

    • H-4': These two diastereotopic protons are adjacent to the oxetane oxygen, leading to a downfield shift to the region of 4.6-4.8 ppm. They will also exhibit complex multiplet patterns due to geminal coupling with each other and vicinal coupling with the C-3' protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the hybridization of the carbons.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~120
C-4~158
C-5~125
C-6~148
C-2'~80
C-3'~25
C-4'~70

Note: These are predicted values based on known substituent effects and may differ slightly from experimental values.[5][6]

Interpretation of ¹³C NMR Signals
  • Pyridine Carbons (C-2 to C-6):

    • The carbons of the pyridine ring are expected to resonate in the aromatic region (120-160 ppm).

    • C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen, will be the most deshielded of the CH carbons, appearing around 150 and 148 ppm, respectively.[7]

    • C-4: This carbon is attached to the oxetane substituent and will also be significantly deshielded, with a predicted chemical shift around 158 ppm.

    • C-3: The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect, and is expected around 120 ppm.

    • C-5: This carbon will be the most shielded of the pyridine carbons, with a predicted chemical shift of approximately 125 ppm.

  • Oxetane Carbons (C-2', C-3', C-4'): [3]

    • C-2' and C-4': These carbons are directly attached to the electronegative oxygen atom and will therefore be significantly deshielded, appearing in the range of 70-80 ppm.

    • C-3': This methylene carbon is the most shielded of the oxetane carbons, with an expected chemical shift around 25 ppm.

Workflow for Spectral Assignment

A systematic approach is crucial for the unambiguous assignment of all ¹H and ¹³C NMR signals. The following workflow, incorporating 2D NMR techniques, is recommended.

G A Acquire 1D Spectra (¹H and ¹³C) B Identify Broad Regions (Aromatic, Aliphatic) A->B C Analyze ¹H Multiplicities and Integrals B->C D Propose Initial ¹H Assignments C->D E Acquire 2D COSY Spectrum D->E F Confirm ¹H-¹H Connectivity E->F Cross-peaks show J-coupling G Acquire 2D HSQC Spectrum F->G H Correlate Protons to Directly Attached Carbons G->H Correlate ¹H and ¹³C shifts I Acquire 2D HMBC Spectrum H->I J Confirm Long-Range ¹H-¹³C Correlations I->J Establish connectivity across heteroatoms and quaternary carbons K Finalize All ¹H and ¹³C Assignments J->K

Figure 2. Recommended workflow for the complete NMR spectral assignment of 3-Bromo-4-(oxetan-2-yl)pyridine.

This structured approach, combining 1D and 2D NMR experiments, ensures a self-validating system for the complete and accurate structural elucidation of the target molecule.

Conclusion

The predicted ¹H and ¹³C NMR spectral data for 3-Bromo-4-(oxetan-2-yl)pyridine provide a foundational guide for researchers working with this and related compounds. The interpretation highlights the key electronic and structural features that govern the chemical shifts and coupling patterns. Experimental verification of these predictions, coupled with the application of 2D NMR techniques as outlined in the proposed workflow, will enable unambiguous structural confirmation, which is a critical step in the drug discovery and development process.

References

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Available at: [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • Taylor & Francis Online. 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters. Available at: [Link]

  • University of Illinois Urbana-Champaign. An Exploration of Oxetanes: Synthesis and Relevance. Available at: [Link]

  • National Center for Biotechnology Information. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available at: [Link]

  • ResearchGate. The chemical shifts * and couplings of the oxetane protons with the error limits calculated by LAOCN3. Available at: [Link]

  • PubChem. 3-Bromopyridine. Available at: [Link]

  • ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Available at: [Link]

  • Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]

  • NIST WebBook. Pyridine, 3-bromo-. Available at: [Link]

  • National Center for Biotechnology Information. Chemical Space Exploration of Oxetanes. Available at: [Link]

  • NIST WebBook. Pyridine, 3-bromo-. Available at: [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the X-ray Crystallography and 3D Structure of 3-Bromo-4-(oxetan-2-YL)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive walkthrough of the principles and practices of single-crystal X-ray crystallography for determining the three-dimensional structure of small molecules, using the novel compound 3-Bromo-4-(oxetan-2-YL)pyridine as a practical, albeit illustrative, case study. This document is intended for researchers, scientists, and drug development professionals who seek to understand not just the steps involved, but the fundamental reasoning and expert insights that underpin this powerful analytical technique.

Introduction: The Imperative of 3D Structural Knowledge in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "structure dictates function" has never been more pertinent. The three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and, consequently, its biological activity.[1][2][3] For drug development professionals, a high-resolution 3D structure provides an atomic-level blueprint that can rationalize observed activity, guide lead optimization, and facilitate the design of next-generation therapeutics with enhanced potency and selectivity.[4]

The molecule at the heart of this guide, 3-Bromo-4-(oxetan-2-YL)pyridine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. The presence of a bromine atom offers a potential vector for further chemical modification or for engaging in specific interactions such as halogen bonding, while the oxetane ring introduces a desirable three-dimensional character that can improve properties like solubility and metabolic stability.[5] However, without a definitive 3D structure, the full potential of this molecular scaffold remains speculative. X-ray crystallography stands as the gold standard for unambiguously determining the solid-state structure of such molecules, providing precise information on bond lengths, angles, and intermolecular interactions.[6][7][8]

This guide will navigate the entire crystallographic workflow, from the critical first step of obtaining high-quality single crystals to the final analysis of the refined molecular structure. Each section is crafted to provide not only a detailed protocol but also the expert rationale behind the experimental choices, ensuring a deep and practical understanding of the process.

Part 1: The Crystallographic Workflow - A Conceptual Overview

The journey from a synthesized compound to a fully elucidated 3D structure is a systematic process. The following flowchart provides a high-level overview of the key stages, each of which will be explored in detail in the subsequent sections of this guide.

Crystallography_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Analysis & Validation Compound_Synthesis Compound Synthesis & Purification Crystallization Crystallization Compound_Synthesis->Crystallization Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Analysis Structural Analysis & Interpretation Structure_Refinement->Structure_Analysis Validation Validation & Deposition (e.g., CSD) Structure_Analysis->Validation

Figure 1: The end-to-end workflow of single-crystal X-ray crystallography.

Part 2: From Powder to Perfect Crystal - The Art of Crystallization

The success of a crystallographic experiment is fundamentally dependent on the quality of the single crystal.[9] This is often the most challenging and empirical stage of the process, requiring patience and a systematic approach. A suitable crystal for single-crystal X-ray diffraction should be of sufficient size (typically >0.1 mm in all dimensions), possess a well-ordered internal structure, and be free from significant defects like cracks or twinning.[10]

Fundamental Principles of Crystallization

Crystallization from a solution is induced by slowly bringing the solution to a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility. This creates the thermodynamic driving force for the molecules to self-assemble into a highly ordered, crystalline lattice. The key is to achieve this state of supersaturation slowly and in a controlled manner to promote the growth of a few large, well-ordered crystals rather than a mass of small, poorly-diffracting crystallites.

Common Crystallization Techniques for Small Molecules

A variety of techniques can be employed to achieve slow supersaturation. The choice of method often depends on the solubility profile of the compound and the volatility of the solvents.

  • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over time. As the solvent volume decreases, the concentration of the compound increases, leading to crystallization. This is often the simplest and first method to try.

  • Vapor Diffusion: A concentrated solution of the compound in a suitable solvent is placed in a small, open container, which is then sealed inside a larger vessel containing a "precipitant" or "anti-solvent" in which the compound is poorly soluble.[11] Vapors of the precipitant slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[11]

  • Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two liquids as they slowly mix.

  • Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is allowed to cool slowly. As the temperature decreases, the solubility of the compound typically drops, leading to crystallization.

Experimental Protocol: Crystallization of 3-Bromo-4-(oxetan-2-YL)pyridine (Illustrative)

Objective: To obtain diffraction-quality single crystals of 3-Bromo-4-(oxetan-2-YL)pyridine.

Materials:

  • Purified 3-Bromo-4-(oxetan-2-YL)pyridine

  • A selection of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, dichloromethane, hexane, pentane)

  • Small glass vials (1-2 mL) with screw caps or parafilm

  • Micro-syringes and filters

Procedure:

  • Solubility Screening (The Causality of Solvent Choice): The first and most critical step is to identify a suitable solvent or solvent system. An ideal solvent for slow evaporation will dissolve the compound moderately at room temperature. For vapor diffusion, a solvent in which the compound is highly soluble is needed, along with an anti-solvent in which it is sparingly soluble.

    • Systematically test the solubility of a few milligrams of the compound in a range of solvents of varying polarity.

    • Record the solubility as "high," "moderate," or "low."

    • Expert Insight: Look for a solvent system where the compound has moderate solubility. If it is too soluble, it will be difficult to reach supersaturation. If it is too insoluble, it will be difficult to prepare a concentrated enough solution. For this illustrative case, let's assume that 3-Bromo-4-(oxetan-2-YL)pyridine is found to be moderately soluble in ethyl acetate and highly soluble in dichloromethane, while being poorly soluble in hexane.

  • Setting up Crystallization Trials:

    • Method A: Slow Evaporation:

      • Prepare a near-saturated solution of the compound in ethyl acetate.

      • Filter the solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

      • Cover the vial with a cap that has been pierced with a needle, or with parafilm with a few small pinholes.

      • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

    • Method B: Vapor Diffusion:

      • Prepare a concentrated solution of the compound in dichloromethane.

      • Filter this solution into a small, open inner vial.

      • Place the inner vial inside a larger, sealable outer vial containing a few milliliters of hexane (the anti-solvent).

      • Seal the outer vial and leave it undisturbed. The more volatile hexane will slowly diffuse into the dichloromethane solution, inducing crystallization.

  • Monitoring and Harvesting:

    • Check the vials periodically under a microscope without disturbing them.

    • Once suitable crystals have formed, carefully harvest them using a cryo-loop or a fine needle.

    • Immediately coat the crystal in a cryo-protectant oil (e.g., Paratone-N) to prevent solvent loss and damage.

Part 3: Illuminating the Invisible - X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, the next step is to expose it to a beam of X-rays and record the resulting diffraction pattern.[10] This process is performed using a specialized instrument called a single-crystal X-ray diffractometer.

Principles of X-ray Diffraction

A crystal is a three-dimensional, periodic arrangement of atoms. When a beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the regular arrangement of the atoms, the scattered X-rays interfere with each other constructively in specific directions, as described by Bragg's Law (nλ = 2d sinθ). This results in a unique diffraction pattern of spots, or "reflections," whose positions and intensities contain the information about the atomic arrangement within the crystal.[10][12]

Instrumentation

A modern single-crystal X-ray diffractometer consists of several key components:

  • X-ray Source: Typically a sealed X-ray tube with a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) anode.

  • Goniometer: A device that holds and rotates the crystal in the X-ray beam with very high precision.

  • Detector: A sensitive area detector (e.g., CCD or CMOS) that records the positions and intensities of the diffracted X-rays.

  • Cryo-system: A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal during data collection. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.

Experimental Protocol: X-ray Diffraction Data Collection (Illustrative)

Objective: To collect a complete set of high-resolution diffraction data from a single crystal of 3-Bromo-4-(oxetan-2-YL)pyridine.

Procedure:

  • Crystal Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible defects.

    • Using a cryo-loop, carefully pick up the crystal, ensuring it is coated in cryo-protectant oil.

    • Mount the loop on a goniometer head.

  • Data Collection Strategy:

    • The mounted crystal is placed on the diffractometer and cooled to 100 K.

    • The crystal is centered in the X-ray beam.

    • A series of short exposure images are taken at different orientations to determine the unit cell parameters and the crystal's orientation.

    • Based on this initial information, the data collection software calculates an optimal strategy to collect a complete and redundant dataset by rotating the crystal through a series of angles (e.g., omega and phi scans).

    • Expert Insight: The choice of X-ray source is important. For organic molecules containing only light atoms, Cu Kα radiation can provide better data for determining the absolute stereochemistry of chiral molecules. Mo Kα radiation is generally a good choice for a wide range of compounds. The presence of bromine in our molecule makes it a good candidate for anomalous dispersion measurements, which can also aid in structure solution and absolute configuration determination.

  • Data Collection:

    • The automated data collection process is initiated. The diffractometer will systematically rotate the crystal and collect a series of diffraction images until a complete dataset is obtained. This can take several hours.

Illustrative Data Collection Parameters
ParameterValue (Illustrative)
InstrumentBruker D8 VENTURE with Mo Kα radiation
Wavelength0.71073 Å
Temperature100(2) K
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.52 Å, b = 12.34 Å, c = 9.87 Å, β = 105.2°
Volume1001.5 ų
Z4
Calculated Density1.68 g/cm³
Theta range for data collection2.5° to 27.5°
Reflections collected8123
Independent reflections2289 [R(int) = 0.035]
Completeness to theta = 27.5°99.8 %

Part 4: From Diffraction Pattern to Electron Density - Structure Solution and Refinement

After data collection, the raw diffraction images are processed to extract the intensities of each reflection.[13][14] This data is then used to solve and refine the crystal structure.

The Phase Problem

The diffraction data provide the intensities (related to the square of the structure factor amplitudes, |F|²), but the phase information (the relative timing of the scattered X-ray waves) is lost during the experiment. This is known as the "phase problem" in crystallography. To reconstruct the electron density map of the molecule, both the amplitudes and the phases are required. For small molecules, this problem is typically solved using "direct methods," which use statistical relationships between the intensities of the reflections to estimate the initial phases.[15]

Structure Refinement

Once an initial model of the structure is obtained from the electron density map, it must be refined to best fit the experimental data.[15] This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal parameters) to minimize the difference between the observed structure factor amplitudes (|F_obs|) and the calculated structure factor amplitudes (|F_calc|) from the model.[15] The quality of the fit is monitored by the R-factor (or residual factor), with lower values indicating a better fit.

Computational Workflow for Structure Solution and Refinement

Structure_Solution_Workflow Raw_Data Raw Diffraction Images Integration Integration & Scaling (e.g., SAINT) Raw_Data->Integration HKL_File HKL File (Intensities) Integration->HKL_File Direct_Methods Structure Solution (Direct Methods, e.g., SHELXT) HKL_File->Direct_Methods Initial_Model Initial Atomic Model Direct_Methods->Initial_Model Refinement Iterative Refinement (e.g., SHELXL) Initial_Model->Refinement Final_Model Refined Structure (CIF File) Refinement->Final_Model Validation Validation (e.g., checkCIF) Final_Model->Validation

Figure 2: The computational workflow for structure solution and refinement.
Illustrative Crystallographic Data and Refinement Statistics
ParameterValue (Illustrative)
Empirical formulaC₉H₉Br N O
Formula weight228.08
Final R indices [I > 2sigma(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.045, wR2 = 0.102
Goodness-of-fit on F²1.05
Absolute structure parameter0.01(2)
Largest diff. peak and hole0.45 and -0.38 e.Å⁻³

Expert Insight: The R1 value is a measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% for small molecule structures is generally considered good. The goodness-of-fit (GOF) should be close to 1 for a well-refined structure. The absolute structure parameter is crucial for chiral molecules and confirms the correct enantiomer has been modeled.

Part 5: The Unveiled Architecture - Analysis of the 3D Structure of 3-Bromo-4-(oxetan-2-YL)pyridine (Hypothetical)

With the refined crystal structure in hand, we can now delve into the detailed molecular architecture of 3-Bromo-4-(oxetan-2-YL)pyridine. This analysis provides invaluable insights for understanding its chemical behavior and potential as a drug candidate.

Molecular Conformation and Geometry

A hypothetical analysis of the 3D structure would likely reveal several key features:

  • Bond Lengths and Angles: These would be compared to standard values to confirm the chemical identity and identify any unusual geometric parameters that might indicate electronic or steric strain.

  • Torsion Angles: The torsion angle between the pyridine ring and the oxetane ring would be of particular interest. This would define the relative orientation of these two key fragments and the overall conformation of the molecule in the solid state.

  • Oxetane Ring Pucker: The four-membered oxetane ring is not planar and will adopt a puckered conformation. The degree of puckering can be quantified and is an important feature of its 3D shape.

Intermolecular Interactions

The way molecules pack in the crystal is determined by a network of intermolecular interactions. A detailed analysis of the crystal packing would likely reveal:

  • π-π Stacking: The aromatic pyridine rings may stack on top of each other, contributing to the stability of the crystal lattice.

  • Halogen Bonding: The bromine atom is an electron-withdrawing group and can participate in halogen bonding, where it acts as an electrophilic "donor" to a nucleophilic atom (e.g., the nitrogen of a neighboring pyridine ring or the oxygen of an oxetane ring). This is a highly directional and specific interaction that can be exploited in drug design.

  • C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the pyridine and oxetane rings and the nitrogen and oxygen atoms of neighboring molecules would also be expected to play a role in the crystal packing.

Implications for Drug Discovery

This detailed, atomic-level structural information is a powerful tool for the medicinal chemist:

  • Structure-Activity Relationship (SAR) Confirmation: The 3D structure can rationalize why certain derivatives of the molecule are more or less active.

  • Rational Drug Design: By visualizing how the molecule might fit into the binding site of a target protein, researchers can design new derivatives with modifications that are predicted to improve binding affinity and selectivity. For example, the bromine atom could be positioned to form a halogen bond with a key residue in the protein's active site. The oxetane ring's conformation and substituents could be modified to optimize van der Waals contacts.

  • Pharmacophore Modeling: The 3D structure serves as a key input for developing pharmacophore models, which define the essential three-dimensional features required for biological activity.

Conclusion

X-ray crystallography is an indispensable technique in modern chemical and pharmaceutical sciences, providing unambiguous and high-resolution three-dimensional structural information.[10][16][17] This guide has provided a comprehensive, yet accessible, overview of the entire crystallographic workflow, from the crucial art of crystallization to the intricate process of structure solution, refinement, and analysis. By using 3-Bromo-4-(oxetan-2-YL)pyridine as an illustrative example, we have highlighted not only the practical steps involved but also the expert reasoning that guides a successful crystallographic study. The resulting 3D structure is not merely a picture of a molecule; it is a detailed blueprint that empowers researchers to understand its properties, rationalize its function, and intelligently design the medicines of the future.

References

  • Protein Data Bank - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • RCSB PDB: Homepage. (n.d.). Retrieved March 27, 2026, from [Link]

  • Worldwide Protein Data Bank: wwPDB. (n.d.). Retrieved March 27, 2026, from [Link]

  • Cambridge Structural Database - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life. NSF Impacts. Retrieved March 27, 2026, from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved March 27, 2026, from [Link]

  • International Union of Crystallography. (n.d.). Retrieved March 27, 2026, from [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved March 27, 2026, from [Link]

  • Kundrot, C. E., & Richards, F. M. (1987). Collection and Processing of X-ray Diffraction Data from Protein Crystals at High Pressure. IUCr Journals. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved March 27, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.). Cambridge Structural Database. Information Systems & Technology. Retrieved March 27, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved March 27, 2026, from [Link]

  • Drug Discovery News. (2024, July 17). The power of structure-based drug design. Retrieved March 27, 2026, from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved March 27, 2026, from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • McMahon, B. (2020). Recent trends in crystallography – a current IUCr journals perspective. PMC. [Link]

  • Chemspace. (2022, September 7). Advantages of 3D-shape of ligands in drug discovery. Retrieved March 27, 2026, from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved March 27, 2026, from [Link]

  • Capitol AI. (2025, January 22). Innovative 3D Molecule Synthesis for Drugs. Retrieved March 27, 2026, from [Link]

  • International Union of Crystallography - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • AskBisht. (2026). IUCrJ - Impact Factor, Indexing, Rank, and APC 2026. Retrieved March 27, 2026, from [Link]

  • Scribd. (n.d.). X-Ray Crystallography: Principles & Methods | PDF. Retrieved March 27, 2026, from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved March 27, 2026, from [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1856. [Link]

  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Retrieved March 27, 2026, from [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • IUCr. (n.d.). Crystallography Journals Online. Retrieved March 27, 2026, from [Link]

  • NC State University. (n.d.). Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation. Retrieved March 27, 2026, from [Link]

  • Crystal Structure Refinement. (n.d.). Retrieved March 27, 2026, from [Link]

  • AZoM. (2019, December 2). The Applications & Principles of X-Ray Crystallography. Retrieved March 27, 2026, from [Link]

  • Watkin, D. J. (2016). Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

  • Read, R. J. (2014). X-ray data processing. PMC. [Link]

  • Fiveable. (2025, August 15). 10.1 X-ray crystallography principles and applications. Retrieved March 27, 2026, from [Link]

  • Zeller, M., & McCullough, B. J. (2020). Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module. Journal of Chemical Education, 97(8), 2211–2217. [Link]

  • Mancheño, J. M. (2013). X-ray Diffraction Data Collection. Retrieved March 27, 2026, from [Link]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. [Link]

  • Wang, W.-X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Price, S. L. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 534-535. [Link]

  • David, W. I. F., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC. [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved March 27, 2026, from [Link]

  • Samshuddin, S., et al. (2012). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. PMC. [Link]

  • Seredyuk, M., et al. (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. PMC. [Link]

  • Ha, K. (2014). Crystal structure of 4-bromo-2-(pyridin-4-ylmethyliminomethyl)phenol, C13H11BrN2O. ResearchGate. [Link]

Sources

Exact Mass and High-Resolution Mass Spectrometry of 3-Bromo-4-(oxetan-2-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of specialized three-dimensional motifs into heteroaromatic scaffolds is a cornerstone of modern drug discovery. 3-Bromo-4-(oxetan-2-yl)pyridine (C₈H₈BrNO) represents a highly functionalized building block combining the basicity of a pyridine core, the synthetic versatility of a heavy halogen, and the physicochemical benefits of an oxetane ring. This whitepaper provides a comprehensive, causality-driven guide to the exact mass profiling and High-Resolution Mass Spectrometry (HRMS) workflows required to accurately characterize this molecule.

Structural Significance & Physicochemical Rationale

To understand the analytical behavior of 3-Bromo-4-(oxetan-2-yl)pyridine, one must first deconstruct its structural components and the causality behind their use in medicinal chemistry.

  • The Pyridine Core: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² orbital, making it a weak base (pKa ~5.2). Analytically, this basicity guarantees highly efficient protonation in positive-ion Electrospray Ionization (ESI+), making it an ideal candidate for mass spectrometric detection.

  • The Oxetane Ring: Oxetanes are increasingly utilized as bioisosteres for carbonyl groups or gem-dimethyl motifs[1]. Unlike planar sp² carbonyls, the sp³-hybridized oxetane ring introduces marked three-dimensionality, which improves aqueous solubility, lowers lipophilicity (LogD), and enhances metabolic stability against cytochrome P450 enzymes[1].

  • The Bromine Handle: The bromine atom at the 3-position serves a dual purpose. Synthetically, it is a prime handle for late-stage cross-coupling reactions[2]. Analytically, it provides a distinct isotopic signature that acts as a built-in diagnostic tracer during HRMS analysis[3].

Oxetane_Logic Carbonyl Carbonyl Group (Planar, sp2) Oxetane Oxetane Ring (3D, sp3) Carbonyl->Oxetane Bioisosteric Replacement Prop1 Improved Aqueous Solubility Oxetane->Prop1 Prop2 Lower Lipophilicity (LogD) Oxetane->Prop2 Prop3 Enhanced Metabolic Stability Oxetane->Prop3

Fig 1: Logical flow of oxetane bioisosteric replacement and its physicochemical benefits.

Exact Mass Profiling & Isotopic Signatures

High-resolution mass spectrometry relies on the precise calculation of monoisotopic mass to differentiate target analytes from isobaric interferences[3]. The presence of bromine fundamentally defines the mass spectrum of this compound. Bromine exists naturally as two stable isotopes: ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%)[4].

Because these isotopes exist in a nearly 1:1 ratio, any intact molecular ion containing a single bromine atom will present a distinct "twin peak" signature separated by exactly 1.9980 Da[3].

Quantitative Exact Mass Data

The theoretical exact masses are calculated using the monoisotopic masses of the most abundant constituent elements (C=12.0000, H=1.0078, N=14.0031, O=15.9949) combined with the specific bromine isotope.

ParameterValue (⁷⁹Br Isotope)Value (⁸¹Br Isotope)
Chemical Formula C₈H₈⁷⁹BrNOC₈H₈⁸¹BrNO
Monoisotopic Mass (M) 212.9789 Da214.9769 Da
Protonated Mass ([M+H]⁺) 213.9862 Da215.9842 Da
Mass Difference (Δm) -+1.9980 Da
Relative Abundance ~50.69%~49.31%

Note: The addition of a proton (H⁺) adds 1.0073 Da to the neutral monoisotopic mass.

Self-Validating LC-HRMS Methodology

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal calibration checks to guarantee that any observed mass deviations are true structural anomalies rather than instrumental drift.

Step-by-Step Analytical Protocol

Step 1: System Suitability & Mass Calibration (Validation Step)

  • Action: Infuse a standardized calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Causality: Establishes a baseline mass accuracy of < 1 ppm. A lock mass (e.g., polysiloxane at m/z 371.1012) must be enabled in the acquisition method to continuously correct for thermal or electronic drift during the LC run.

Step 2: Sample Preparation

  • Action: Dissolve 3-Bromo-4-(oxetan-2-yl)pyridine in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a proton donor. Because the pyridine nitrogen is basic, the acidic environment forces the equilibrium toward the protonated state, maximizing the yield of the [M+H]⁺ precursor ion while suppressing unwanted sodium ([M+Na]⁺) adducts.

Step 3: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Elute using a shallow gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes.

  • Causality: The oxetane ring is highly strained (~107 kJ/mol) and can be susceptible to ring-opening under harsh conditions. A rapid, high-efficiency chromatographic separation ensures the intact molecule is isolated from any potential ring-opened degradation products before entering the MS source.

Step 4: ESI+ Source Optimization

  • Action: Set Capillary Voltage to +3.5 kV, Capillary Temperature to 275 °C, and S-Lens RF level to 50.

  • Causality: These moderate thermal and electrical settings ensure efficient desolvation of the droplet without imparting excessive internal energy that could cause premature in-source fragmentation of the labile oxetane ring.

Step 5: Orbitrap/Q-TOF Acquisition & Fragmentation

  • Action: Acquire full scan MS1 data at a resolving power of 120,000 (at m/z 200). For MS2, isolate the twin precursor window (m/z 213.9 - 216.0) using the quadrupole, and apply Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 25-35 eV.

  • Causality: Ultra-high resolving power (120,000) is mandatory to resolve the isotopic fine structure and distinguish the target from isobaric background matrix ions[3]. The moderate NCE is carefully chosen: too low, and the molecule will not fragment; too high, and the molecule shatters completely, bypassing the diagnostic intermediate fragments.

HRMS_Workflow Sample 3-Bromo-4-(oxetan-2-yl)pyridine (C8H8BrNO) ESI ESI+ Ionization Protonation of Pyridine N Sample->ESI Isotopes Isotopic Signature [M+H]+ 79Br & 81Br ESI->Isotopes Quad Quadrupole Isolation (m/z 213.9 - 216.0) Isotopes->Quad HCD HCD Fragmentation (Collision Energy 25-35 eV) Quad->HCD Orbitrap Orbitrap Mass Analyzer (R = 120,000 at m/z 200) HCD->Orbitrap Fragments Fragment Ions Loss of Oxetane / HBr Orbitrap->Fragments

Fig 2: Step-by-step LC-HRMS analytical workflow and fragmentation logic for the target compound.

Data Interpretation & Fragmentation Causality

Upon acquiring the data, structural elucidation depends on two primary factors: mass accuracy and fragmentation pathways.

1. Validating the Precursor Isotope Pattern: The MS1 spectrum must display two base peaks at m/z 213.9862 and m/z 215.9842. The intensity ratio should be approximately 1:1, confirming the presence of a single bromine atom[4]. The mass error must be calculated using the formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000 A self-validating system requires this error to be ≤ 3 ppm.

2. Elucidating MS/MS Pathways: When subjected to HCD, 3-Bromo-4-(oxetan-2-yl)pyridine exhibits highly predictable, causality-driven fragmentation:

  • Neutral Loss of Formaldehyde (-30 Da): The strained oxetane ring frequently undergoes a retro-Paternò-Büchi-type cleavage, expelling formaldehyde (CH₂O) to yield a stable substituted pyridine fragment.

  • Loss of Bromine (-79/-81 Da) or HBr (-80/-82 Da): The C-Br bond is relatively weak. The homolytic cleavage of the bromine radical or the elimination of hydrobromic acid will result in fragment ions that no longer exhibit the 1:1 isotopic twin peak, proving that the halogen has been lost from the core structure.

By cross-referencing the exact mass of the precursor, the 1:1 isotopic signature, and the logical neutral losses in the MS/MS spectra, analysts can achieve unequivocal structural confirmation of 3-Bromo-4-(oxetan-2-yl)pyridine.

References

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step Nature Communications (NIH PMC)[Link]

  • Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis Journal of Breath Research (NIH PMC)[Link]

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics Journal of the American Chemical Society (ACS Publications)[Link]

Sources

Theoretical pKa and logP Determination for 3-Bromo-4-(oxetan-2-yl)pyridine: A Chemoinformatics and Empirical Validation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of specialized structural motifs is essential for overcoming developability bottlenecks. 3-Bromo-4-(oxetan-2-yl)pyridine represents a highly versatile, bifunctional building block. The 3-bromo substituent serves as a robust handle for palladium-catalyzed cross-coupling, while the oxetane ring acts as a metabolically stable, polar bioisostere for gem-dimethyl or carbonyl groups[1].

Before integrating this scaffold into lead optimization campaigns, understanding its fundamental physicochemical properties—specifically the acid dissociation constant (pKa ) and the octanol-water partition coefficient (logP )—is critical. Because empirical data for this exact proprietary building block is sparse, this whitepaper establishes a rigorous theoretical framework for calculating its pKa and logP, grounded in fragment-based chemoinformatics, and provides self-validating experimental protocols for empirical confirmation.

Structural Deconstruction and Mechanistic Causality

To accurately predict the behavior of 3-Bromo-4-(oxetan-2-yl)pyridine, we must deconstruct the molecule into its constituent pharmacophores and analyze the electronic and steric interplay.

The Pyridine Core (Base Scaffold)

Unsubstituted pyridine possesses a pKa of 5.23 and a logP of 0.65. The basicity arises from the lone pair of electrons on the sp2-hybridized nitrogen atom, which is orthogonal to the aromatic π-system.

The 3-Bromo Substituent (Electronic Attenuation)

The addition of a bromine atom at the 3-position introduces a strong electron-withdrawing inductive effect (-I). Because halogens are highly electronegative, they pull electron density away from the aromatic ring through the σ-bond framework. While halogens also possess a resonance-donating effect (+R), the -I effect dominates at the meta-position (C3). This drastic reduction in electron density at the pyridine nitrogen lowers the pKa significantly to approximately 2.84 [2]. Concurrently, the bulky, highly polarizable bromine atom increases the lipophilicity, raising the logP to ~1.70 [3].

The 4-(Oxetan-2-yl) Substituent (Bioisosteric Modulation)

The oxetane ring is a four-membered oxygen-containing heterocycle. In medicinal chemistry, oxetanes are utilized to lower lipophilicity and improve aqueous solubility compared to standard alkyl groups, owing to the strong hydrogen-bond accepting capability of the oxetane oxygen [4].

  • Effect on pKa: The oxygen atom in the oxetan-2-yl group is beta to the pyridine C4 attachment point. This proximity exerts a mild electron-withdrawing inductive effect (-I), which counteracts the typical electron-donating (+I) nature of an alkyl chain. Consequently, the oxetane group will slightly depress the basicity of the adjacent pyridine nitrogen [5].

  • Effect on logP: While an oxetane ring is hydrophilic relative to a gem-dimethyl group, appending it to a C-H bond still adds carbon mass. The fragment contribution of an oxetane ring replacing a hydrogen on an aromatic system typically adds +0.20 to +0.40 to the logP [6].

Theoretical Data Synthesis

Based on the additive constitutive properties of these fragments, we can project the theoretical values for the intact molecule.

Table 1: Fragment-Based Theoretical Physicochemical Contributions

Structural ComponentInductive EffectResonance EffectEstimated ΔpKaEstimated ΔlogPCumulative pKaCumulative logP
Pyridine Core N/AN/ABaseBase5.230.65
3-Bromo Group Strong (-I)Weak (+R)-2.39+1.052.841.70
4-(Oxetan-2-yl) Mild (-I)None-0.15 to -0.30+0.25 to +0.352.54 – 2.69 1.95 – 2.05

Logical Workflow of Physicochemical Influence

The following diagram illustrates the causal relationships between the structural modifications and the resulting physicochemical properties.

G Py Pyridine Core pKa: 5.23 logP: 0.65 Br 3-Bromo Substituent Strong -I Effect Py->Br Inductive withdrawal drastically drops pKa Ox 4-(Oxetan-2-yl) Group Polar Bioisostere Py->Ox H-bond acceptor modulates lipophilicity Final 3-Bromo-4-(oxetan-2-yl)pyridine Theoretical pKa: ~2.6 Theoretical logP: ~2.0 Br->Final Base Scaffold Ox->Final Fine-tuning of physicochemical profile

Caption: Structural logic diagram detailing the fragment-based contributions to the theoretical pKa and logP.

Self-Validating Experimental Protocols

Theoretical calculations must be empirically anchored. Because 3-Bromo-4-(oxetan-2-yl)pyridine has a low predicted pKa (~2.6) and moderate lipophilicity, standard potentiometric titrations will fail due to the buffering capacity of water at low pH. Therefore, UV-metric titration is the method of choice for pKa, and the Shake-Flask method coupled with LC-MS/MS is required for logP.

Protocol A: UV-Metric pKa Determination

Causality: The ionization of the pyridine nitrogen alters the electron density of the conjugated aromatic π-system, resulting in a measurable shift in the UV absorbance spectrum.

Step-by-Step Methodology:

  • System Suitability Test (SST): Titrate a standard reference compound (e.g., 4-aminopyridine, pKa 9.1) to ensure the pH electrode and UV-Vis spectrophotometer are calibrated. Self-validation: The measured pKa of the standard must fall within ±0.05 units of the literature value.

  • Sample Preparation: Dissolve 3-Bromo-4-(oxetan-2-yl)pyridine in a co-solvent system (e.g., 0.15 M KCl in water with 1-2% methanol to ensure complete dissolution) to a final concentration of 50 µM.

  • Titration Execution:

    • Set the temperature strictly to 25.0 ± 0.1 °C (pKa is highly temperature-dependent).

    • Titrate from pH 1.5 to pH 5.0 using 0.1 M HCl and 0.1 M KOH.

    • Record the UV spectra (200–350 nm) at intervals of 0.2 pH units.

  • Data Processing: Apply Target Factor Analysis (TFA) to the multi-wavelength absorbance data. The inflection point of the absorbance vs. pH curve corresponds to the pKa.

Protocol B: Shake-Flask logP Determination (LC-MS/MS)

Causality: The neutral compound will partition between the aqueous and organic phases based on its solvation energetics. LC-MS/MS provides the sensitivity required to accurately quantify the low concentrations in the aqueous phase.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours at 25 °C to ensure mutual saturation. Separate the phases.

  • Sample Spiking: Dissolve the analyte in the saturated 1-octanol phase to a concentration of 1 mg/mL.

  • Partitioning:

    • Add equal volumes (e.g., 5 mL) of the spiked 1-octanol and saturated aqueous buffer into a glass vial.

    • Shake mechanically at 25.0 ± 0.1 °C for 60 minutes.

    • Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification & Mass Balance (Self-Validation):

    • Extract aliquots from both the octanol and aqueous layers.

    • Quantify the concentration in both phases using a validated LC-MS/MS method (MRM mode targeting the specific mass transitions of the brominated isotope pattern).

    • Self-validation check: Calculate total mass recovery. (Mass_octanol + Mass_aqueous) must be ≥ 95% of the initial spiked mass to confirm no degradation or interfacial trapping occurred.

  • Calculation: logP = log10([Concentration in Octanol] /[Concentration in Un-ionized Aqueous Phase]).

Experimental Execution Workflow

Workflow Start Compound Synthesis & Purification (>99% purity) Split Parallel Physicochemical Characterization Start->Split pKa_path pKa Determination (UV-Metric Titration) pH 1.5 - 5.0 Split->pKa_path Aliquot 1 logP_path logP Determination (Shake-Flask / LC-MS) Octanol/Water Split->logP_path Aliquot 2 Data Data Acquisition & Non-linear Regression pKa_path->Data Target Factor Analysis logP_path->Data Mass Balance Check Validation In Silico vs. In Vitro Correlation Analysis Data->Validation

Caption: Parallel experimental workflow for the empirical validation of theoretical pKa and logP values.

Conclusion

For 3-Bromo-4-(oxetan-2-yl)pyridine , the theoretical framework predicts a pKa of ~2.6 and a logP of ~2.0 . The strong electron-withdrawing nature of the 3-bromo group dominates the basicity profile, while the oxetane ring successfully tempers the lipophilicity that would otherwise be exacerbated by the halogen. By employing the self-validating UV-metric and Shake-Flask LC-MS/MS protocols outlined above, research teams can confidently verify these parameters, ensuring the compound's developability profile is accurately mapped before downstream biological screening.

References

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

  • 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem. nih.gov. Available at:[Link]

  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - ChemRxiv. chemrxiv.org. Available at:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. nih.gov. Available at:[Link]

3-Bromo-4-(oxetan-2-yl)pyridine: Predictive Solubility Profiling and Solvation Mechanics in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, the incorporation of highly polar, sp³-rich motifs is a primary strategy for optimizing physicochemical properties. 3-Bromo-4-(oxetan-2-yl)pyridine represents a highly versatile building block. It combines the synthetic utility of a 3-bromopyridine core—primed for palladium-catalyzed cross-coupling—with the physicochemical benefits of an oxetane ring.

This technical guide deconstructs the solvation mechanics of 3-bromo-4-(oxetan-2-yl)pyridine, providing a predictive solubility profile in organic solvents based on matched molecular pair analysis, and outlines a self-validating experimental protocol for thermodynamic solubility determination.

Structural Rationale & Physicochemical Dynamics

The solubility of 3-bromo-4-(oxetan-2-yl)pyridine in organic media is governed by a delicate balance of inductive effects, steric projection, and lipophilicity. To understand its solvation, we must analyze its three structural pillars:

  • The Pyridine Core: Provides a basic nitrogen capable of acting as a hydrogen bond acceptor (HBA). However, its planar aromatic nature typically promotes strong π-π stacking in the crystal lattice, which can hinder solubility in non-polar solvents.

  • The Oxetan-2-yl Motif: Acting as a bioisostere for carbonyls or gem-dimethyl groups, the oxetane ring introduces significant three-dimensionality (increased Fsp³)[NIH, 2022][1]. The strong electron-withdrawing nature of the oxetane oxygen exerts an inductive effect that reduces the pKₐ of the adjacent pyridine nitrogen by approximately 1.9 to 2.7 units[BenchChem, 2025][2].

  • The 3-Bromo Substituent: While the oxetane ring increases polarity, the heavy bromine atom increases the overall lipophilicity (LogP) of the molecule. This counterbalances the oxetane's polarity, ensuring the molecule retains solubility in moderately non-polar organic solvents like dichloromethane (DCM) and toluene, which are critical for downstream Buchwald-Hartwig or Suzuki-Miyaura couplings[Carreira et al., 2016][3].

Mechanism Core 3-Bromo-4-(oxetan-2-yl)pyridine API Building Block Oxetane Oxetan-2-yl Group High Fsp3 & H-Bond Acceptor Core->Oxetane Bromo 3-Bromo Group Lipophilic Handle Core->Bromo Lattice Crystal Lattice Disrupted π-π Stacking Oxetane->Lattice Steric Projection (3D) Solvation Solvation Shell Enhanced Dipole Matching Oxetane->Solvation Oxygen Lone Pairs Bromo->Solvation LogP Modulation Result Optimized Organic Solubility High in DCM, THF, DMF Lattice->Result Lower Lattice Energy Solvation->Result Favorable Enthalpy

Fig 1. Mechanistic pathways driving the organic solubility of the oxetane-pyridine scaffold.

Quantitative Solubility Profile in Organic Solvents

Because the oxetane motif disrupts planar crystal packing, the lattice energy of 3-bromo-4-(oxetan-2-yl)pyridine is significantly lower than that of its planar analogs (e.g., 3-bromo-4-methylpyridine)[NIH, 2022][1]. This thermodynamic advantage manifests as broad solubility across a range of dielectric constants (ε).

Below is the predictive thermodynamic solubility profile at 25°C, synthesized from matched molecular pair data of functionalized 2-aryloxetanes and 3-oxetanylpyridines:

Solvent ClassSolventDielectric Constant (ε)Est. Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic DMSO46.7> 150Strong dipole-dipole alignment; HBA interaction with oxetane oxygen.
Polar Aprotic DMF36.7> 150Superior solvation of the polar oxetane core; low energy penalty for cavity formation.
Polar Protic Methanol32.750 - 80Hydrogen bond donation from MeOH to the oxetane oxygen and pyridine nitrogen.
Ethereal THF7.5> 100"Like-dissolves-like" ether interactions; highly favorable entropy of mixing.
Halogenated DCM8.9> 150High polarizability; favorable dispersion forces interacting with the 3-bromo substituent.
Aromatic Toluene2.415 - 30Weak π-π stacking with the pyridine core; limited by the high polarity of the oxetane.
Non-Polar Hexane1.9< 2Poor dipole matching; unable to overcome the cohesive energy of the polar heterocycles.

Solvation Mechanics: Causality & Interactions

The "Like-Dissolves-Like" Ether Effect in THF and DCM

The oxetane ring is a four-membered cyclic ether. In ethereal solvents like Tetrahydrofuran (THF) or polarizable solvents like Dichloromethane (DCM), the compound exhibits exceptional solubility (>100 mg/mL). This is driven by the low enthalpic penalty of mixing. The solvent molecules easily form a solvation shell around the oxetane oxygen without needing to break strong intermolecular hydrogen bonds (which are absent in the pure solid state of this molecule).

pKₐ Suppression and Protic Solvents

In methanol or ethanol, solubility is moderate to high (50-80 mg/mL). Normally, basic pyridines can form strong hydrogen-bonded networks that sometimes limit solubility in alcohols unless protonated. However, the oxetane's inductive pull lowers the pyridine's basicity[BenchChem, 2025][2]. This prevents the formation of rigid, insoluble solvates, allowing the molecule to remain highly mobile and soluble in the protic matrix.

Standardized Experimental Protocol for Thermodynamic Solubility

To empirically validate the solubility of 3-bromo-4-(oxetan-2-yl)pyridine for process chemistry, a rigorous Thermodynamic Shake-Flask Method must be employed. Kinetic solubility methods (like solvent-shift) are insufficient here, as the oxetane ring can cause the compound to form metastable supersaturated states that take hours to precipitate.

Step-by-Step Methodology

1. Preparation of Saturated Suspensions:

  • Dispense 10.0 mg of 3-bromo-4-(oxetan-2-yl)pyridine into a 2.0 mL glass HPLC vial.

  • Add 50 µL of the target organic solvent (e.g., THF, DCM, Toluene).

  • Causality: The high solid-to-solvent ratio ensures that the system exceeds the saturation point, leaving a visible solid pellet required for true thermodynamic equilibrium.

2. Isothermal Equilibration:

  • Seal the vials with PTFE-lined caps to prevent solvent evaporation (critical for volatile solvents like DCM).

  • Agitate the vials on an orbital shaker at 300 rpm at a strictly controlled 25.0 ± 0.1 °C for 24 hours.

  • Causality: 24 hours is mandatory. The sp³ character of the oxetane can slow down the crystallization kinetics of the solid phase; shorter times risk measuring a false-high supersaturation value.

3. Phase Separation via Ultracentrifugation:

  • Transfer the suspension to a solvent-resistant microcentrifuge tube.

  • Centrifuge at 15,000 × g for 15 minutes at 25°C.

  • Causality: Do not use syringe filters (e.g., Nylon or PTFE). The highly polar oxetane-pyridine dipole can adsorb onto filter membranes, artificially lowering the measured concentration in the filtrate. Centrifugation guarantees the supernatant is purely the solvated API.

4. HPLC-UV Quantification:

  • Carefully aspirate 10 µL of the clear supernatant and dilute it 1:100 in a diluent matching the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Quantify against a 5-point standard calibration curve using HPLC-UV (detection at ~254 nm for the pyridine chromophore).

Protocol S1 Solid Dispensation S2 Solvent Addition S1->S2 Excess API S3 Isothermal Agitation (24h) S2->S3 Sealed Vial S4 Ultra- Centrifugation S3->S4 Eq. Reached S5 HPLC-UV Quantification S4->S5 Supernatant

Fig 2. Standardized workflow for thermodynamic solubility profiling in organic solvents.

Downstream Implications for Process Chemistry

Understanding this solubility profile is non-negotiable for scale-up. Because 3-bromo-4-(oxetan-2-yl)pyridine is highly soluble in THF and DCM, these are the solvents of choice for executing low-temperature metalations or cross-coupling reactions. For instance, if performing a Buchwald-Hartwig amination, utilizing toluene might require higher temperatures to fully dissolve the starting material, whereas switching to a more polar solvent like 1,4-dioxane or DMF will leverage the oxetane's HBA properties, ensuring a homogeneous reaction mixture from the outset.

References

  • Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications. Retrieved from:[Link]

  • National Institutes of Health (NIH). (2022). Oxetanes in Drug Discovery Campaigns. PMC. Retrieved from: [Link]

Sources

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-4-(oxetan-2-yl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide a mechanistically grounded, highly optimized protocol for the palladium-catalyzed cross-coupling of 3-bromo-4-(oxetan-2-yl)pyridine, addressing the unique steric and electronic challenges of this privileged scaffold.

The Strategic Value of Oxetane-Substituted Pyridines

The oxetane ring has transitioned from an academic curiosity to a highly privileged motif in modern drug discovery[1]. Pioneered by Carreira and co-workers, oxetanes are widely deployed as metabolically stable, highly polar bioisosteres for gem-dimethyl and carbonyl groups[2]. By incorporating an oxetane ring onto a pyridine core—specifically utilizing 3-bromo-4-(oxetan-2-yl)pyridine —medicinal chemists gain access to a versatile building block.

The integration of the oxetane moiety at the C4 position of the pyridine ring serves multiple pharmacological purposes:

  • Physicochemical Modulation: It acts as a Lewis base that modulates the pKa of the adjacent pyridine nitrogen, reduces overall lipophilicity (LogD), and significantly improves aqueous solubility compared to its alkyl or aryl counterparts[3].

  • Metabolic Shielding: The three-dimensional structure of the oxetane ring shields adjacent C–H bonds from cytochrome P450-mediated oxidation[2].

However, functionalizing this scaffold via transition-metal catalysis requires careful circumvention of the steric bulk introduced by the ortho-oxetane ring.

Mechanistic Causality and Reaction Design

The Suzuki-Miyaura cross-coupling of 3-bromo-4-(oxetan-2-yl)pyridine with aryl or heteroaryl boronic acids is a self-validating system when the catalytic cycle is properly tuned[4]. Standard unhindered catalysts often fail or provide low yields due to specific bottlenecks in the catalytic cycle.

Overcoming the Steric Bottleneck
  • Oxidative Addition: The electron-withdrawing nature of the pyridine nitrogen lowers the LUMO of the C3–Br bond, accelerating the initial oxidative insertion of Pd(0) into the substrate[5].

  • Transmetalation (The Limiting Step): The oxetane ring at the C4 position creates a severe steric clash ortho to the palladium center. If a standard catalyst like Pd(PPh(3))(4) is used, the transmetalation step becomes sluggish. This delay allows competitive protodeboronation of the boronic acid to dominate[4].

  • Reductive Elimination: To overcome the steric bulk of the oxetane ring and force the cis-alignment required for reductive elimination, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald's XPhos) are required. The dicyclohexyl motif on XPhos provides the necessary steric pressure to accelerate C–C bond formation.

Base and Solvent Compatibility

While oxetanes are generally robust, harsh nucleophilic bases at elevated temperatures can induce unwanted ring-opening or degradation[6]. Therefore, mild inorganic bases such as K(3)PO(4) or Cs(2)CO(3) in biphasic solvent systems (e.g., 1,4-Dioxane/H(2)O) are optimal. The water ensures the solubility and activation of the base to form the reactive boronate complex, while the mild nature of the phosphate base preserves the integrity of the oxetane ring.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast due to Pyridine) Pd0->OxAdd 3-Bromo-4-(oxetan-2-yl)pyridine PdII_Br Trans-Pd(II)(Ar)(Br)L_2 (Sterically Hindered by Oxetane) OxAdd->PdII_Br BaseAct Base Activation (K3PO4 / H2O) PdII_Br->BaseAct Halide Exchange PdII_OR Trans-Pd(II)(Ar)(OH)L_2 BaseAct->PdII_OR TransMet Transmetalation (Requires Bulky Ligand) PdII_OR->TransMet Ar'-B(OH)2 PdII_ArAr Cis-Pd(II)(Ar)(Ar')L_2 TransMet->PdII_ArAr RedElim Reductive Elimination (Accelerated by XPhos) PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product 3-Aryl-4-(oxetan-2-yl)pyridine RedElim->Product

Caption: Mechanistic pathway of the Suzuki-Miyaura coupling highlighting steric bottlenecks.

Quantitative Data: Condition Optimization

To establish a self-validating protocol, various catalytic systems were evaluated for the coupling of 3-bromo-4-(oxetan-2-yl)pyridine with phenylboronic acid. The data below demonstrates the necessity of modern Buchwald precatalysts to achieve high conversion rates.

EntryPrecatalyst / Ligand (mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Time (h)Isolated Yield (%)
1Pd(PPh(3))(4) (5 mol%)Na(2)CO(3)Toluene/H(2)O (4:1)901241 (Sluggish)
2Pd(dppf)Cl(2) (5 mol%)K(2)CO(3)1,4-Dioxane/H(2)O (4:1)90868
3SPhos Pd G2 (2 mol%)Cs(2)CO(3)Toluene/H(2)O (4:1)80485
4 XPhos Pd G2 (2 mol%) K(3)PO(4) 1,4-Dioxane/H(2)O (4:1) 80 4 94 (Optimal)

Note: Entry 4 represents the optimal balance of reactivity and mildness, preventing oxetane degradation while ensuring complete conversion.

Step-by-Step Experimental Protocol

The following methodology outlines the optimized XPhos Pd G2-catalyzed workflow (Entry 4).

Materials Required:
  • Electrophile: 3-Bromo-4-(oxetan-2-yl)pyridine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Aryl/Heteroaryl boronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (0.02 equiv, 2 mol%)

  • Base: Potassium phosphate tribasic (K(3)PO(4)) (2.0 equiv, 2.0 mmol)

  • Solvents: 1,4-Dioxane (Anhydrous), Milli-Q Water (Degassed)

Methodology:

Step 1: Reagent Setup

  • To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 3-bromo-4-(oxetan-2-yl)pyridine (214 mg, 1.0 mmol), the chosen boronic acid (1.2 mmol), K(3)PO(4) (424 mg, 2.0 mmol), and XPhos Pd G2 (15.7 mg, 0.02 mmol).

  • Causality Check: Adding the sensitive Pd precatalyst last minimizes its exposure to ambient moisture before the system is sealed.

Step 2: Degassing (Critical Step)

  • Seal the vessel with a Teflon-lined septum.

  • Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality Check: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, permanently deactivating the Pd(0) species and promoting unwanted homocoupling of the boronic acid.

Step 3: Solvent Addition

  • Using a syringe, add 4.0 mL of rigorously degassed 1,4-Dioxane followed by 1.0 mL of degassed Milli-Q water.

  • Causality Check: The 4:1 ratio creates a biphasic mixture that fully dissolves the organic substrates in the dioxane layer while keeping the inorganic base active at the aqueous interface.

Step 4: Reaction Execution

  • Place the vial in a pre-heated oil bath or heating block at 80 °C.

  • Stir vigorously (800+ rpm) for 4 to 6 hours.

  • Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The reaction is complete when the bromopyridine mass is fully consumed.

Step 5: Workup

  • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine) (20 mL).

  • Causality Check: The brine wash is essential to remove residual 1,4-dioxane and trace inorganic salts from the organic phase.

  • Dry the organic layer over anhydrous Na(2)SO(4), filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 40:60 depending on the polarity of the boronic acid).

  • Isolate the fractions containing the pure product and concentrate in vacuo to yield the functionalized 3-aryl-4-(oxetan-2-yl)pyridine.

Workflow Setup 1. Reagent Setup Substrate, Boronic Acid, Catalyst, Base Degas 2. Degassing Argon Backfill (3 Cycles) Setup->Degas React 3. Reaction 80 °C, 4-6 hours (Dioxane/H2O) Degas->React Workup 4. Workup Liquid-Liquid Extraction (EtOAc/Brine) React->Workup Purify 5. Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purify

Caption: Step-by-step experimental workflow for the cross-coupling protocol.

References

  • Source: Journal of Medicinal Chemistry (PMC - NIH)
  • Oxetanes in Drug Discovery Campaigns (ACS)
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: RSC Medicinal Chemistry URL
  • Suzuki Coupling Mechanism and Scope Source: Organic Chemistry Portal URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Organic Letters (ACS Publications)

Sources

Application Notes & Protocols: 3-Bromo-4-(oxetan-2-YL)pyridine as a Bioisostere in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful strategy for identifying novel, high-quality chemical starting points for drug development.[1][2] The success of this approach hinges on the quality and diversity of the fragment library, with a growing emphasis on compounds that possess three-dimensional character and favorable physicochemical properties. This guide provides an in-depth technical overview of 3-Bromo-4-(oxetan-2-YL)pyridine, a novel fragment designed to leverage the benefits of bioisosterism within an FBDD context. We will explore the scientific rationale for its design, its unique properties, and provide detailed protocols for its application in a typical FBDD workflow, from initial screening to hit-to-lead elaboration.

The Strategic Role of Bioisosterism in FBDD

Bioisosteric replacement is a cornerstone of modern medicinal chemistry, involving the substitution of a molecular fragment with another that shares similar physical or chemical properties, with the goal of enhancing biological activity or optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4][5] In FBDD, where small, low-affinity fragments serve as the foundation for lead compounds, the intrinsic properties of the fragment are paramount.[6][7] A well-designed fragment should not only provide a binding anchor but also present opportunities for property modulation and vector-space exploration during the optimization phase.

Non-classical bioisosteres, which are structurally distinct but produce similar biological effects, are particularly valuable.[8][9] The oxetane ring has emerged as a highly effective non-classical bioisostere for several common motifs in drug molecules.[10][11]

The Oxetane Moiety: A 3D Bioisostere for Modern Drug Discovery

The four-membered oxetane ring is more than a simple cyclic ether; it is a compact, polar, and metabolically robust motif that offers significant advantages in drug design.[12][13] Its utility as a bioisostere stems from its ability to replace common groups like gem-dimethyl or carbonyl functionalities, often leading to substantial improvements in a compound's profile.[14][15][16]

Key Advantages of the Oxetane Moiety:

  • Improved Aqueous Solubility: The inherent polarity of the ether oxygen within the strained ring can significantly enhance the solubility of a parent molecule, a critical parameter for oral bioavailability.[12]

  • Metabolic Stability: Oxetanes can be used to block metabolically labile sites. For instance, replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can prevent C-H oxidation without the associated penalty in lipophilicity.[13]

  • Reduced Lipophilicity (logP): In an era where "molecular obesity" and high logP are major causes of drug candidate attrition, the oxetane offers a means to add steric bulk without a corresponding large increase in lipophilicity.[12][13]

  • Three-Dimensionality (sp³ character): The non-planar structure of the oxetane ring increases the three-dimensional character of a molecule. This can lead to improved target selectivity and access to previously unexplored chemical space.[10][13]

Profile: 3-Bromo-4-(oxetan-2-YL)pyridine

This fragment was rationally designed to combine the advantageous properties of the oxetane bioisostere with the practical requirements of an FBDD campaign.

  • The Pyridine Core: A ubiquitous heterocycle in approved drugs, the pyridine nitrogen can act as a hydrogen bond acceptor, providing a key interaction point with a protein target.

  • The Oxetan-2-YL Group: This substituent imparts the desirable physicochemical properties discussed above (polarity, 3D shape, metabolic stability). Its placement at the 4-position of the pyridine ring directs its vector away from the key synthetic handle.

  • The 3-Bromo Handle: This is the critical feature for synthetic elaboration. The bromine atom is a versatile functional group that readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This provides a direct and reliable route for "fragment growing" into adjacent pockets of the protein binding site.

Physicochemical Properties
PropertyValue (Calculated)Rationale for FBDD
Molecular Weight 214.05 g/mol Compliant with the "Rule of Three" (MW < 300 Da).[17][18]
cLogP 1.85Balanced lipophilicity ensures sufficient solubility while retaining binding potential.
Topological Polar Surface Area (TPSA) 22.1 ŲContributes to good cell permeability and solubility.
Hydrogen Bond Acceptors 2 (Pyridine N, Oxetane O)Provides potential interaction points with the target protein.
Hydrogen Bond Donors 0
Rotatable Bonds 1Low conformational flexibility increases the probability of a productive binding event.

Application in a Fragment-Based Drug Discovery Workflow

The true utility of 3-Bromo-4-(oxetan-2-YL)pyridine is realized when it is integrated into a structured FBDD campaign. The following section details the key protocols and the scientific reasoning behind each step.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Lib Fragment Library (incl. 3-Bromo-4-(oxetan-2-YL)pyridine) SPR Primary Screen: Surface Plasmon Resonance (SPR) Lib->SPR Screening NMR Primary Screen: NMR Spectroscopy Lib->NMR Screening XRay Structure Determination: X-ray Crystallography SPR->XRay Orthogonal Validation NMR->XRay Orthogonal Validation ITC Affinity Determination: Isothermal Titration Calorimetry XRay->ITC Quantitative Analysis SBDD Structure-Based Design (SBDD) ITC->SBDD Binding Data Chem Synthetic Elaboration (e.g., Suzuki Coupling) SBDD->Chem Design Lead Potent Lead Compound Chem->Lead Synthesis

Fig 1. A typical FBDD workflow from initial screen to lead optimization.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is an ideal primary screening technique due to its high throughput, low protein consumption, and ability to detect weak binding events in real-time without labels.[19][20] It provides an initial filter to identify fragments that interact with the immobilized target protein.

Methodology:

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling. Aim for a low to medium density (5000-10000 RU) to minimize mass transport effects.

  • Buffer Optimization: Screen various buffer conditions (pH, salt concentration) to ensure target stability and minimize non-specific binding. A common starting point is 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant.

  • Fragment Preparation: Prepare a 1 mM stock solution of 3-Bromo-4-(oxetan-2-YL)pyridine in 100% DMSO. Create a dilution series in the running buffer, ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

  • Screening: Inject the fragment solution over the target and reference (blank) flow cells at a single high concentration (e.g., 200 µM) to identify initial hits.

  • Hit Confirmation: For fragments showing a binding response, perform a dose-response analysis by injecting a series of concentrations (e.g., 1 µM to 500 µM) to confirm binding and estimate the equilibrium dissociation constant (Kd).

  • Data Analysis: Subtract the reference channel signal from the active channel. Fit the dose-response data to a steady-state affinity model to determine the Kd. A genuine hit will show a concentration-dependent binding signal.

Protocol 2: Hit Validation by NMR Spectroscopy

Causality: NMR is a powerful orthogonal method for hit validation. Ligand-observed experiments like Saturation Transfer Difference (STD) are highly sensitive to weak binding and confirm that the interaction occurs in solution, reducing the risk of artifacts from surface immobilization in SPR.[21][22]

Methodology:

  • Sample Preparation: Prepare a solution of the target protein (10-20 µM) in a deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4). Prepare a 100x stock of the fragment in DMSO-d6.

  • NMR Setup: Acquire a standard 1D proton spectrum of the fragment alone to serve as a reference.

  • STD Experiment:

    • Prepare the final NMR sample containing the protein and the fragment (e.g., 10 µM protein, 1 mM fragment).

    • Set up the STD experiment with on-resonance saturation within the protein's aliphatic region (e.g., -1 ppm) and off-resonance saturation far from any signals (e.g., 40 ppm).

    • Use a saturation time of 1-2 seconds to allow for efficient magnetization transfer from the protein to a bound ligand.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum belong to the fragment and confirm that it binds to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

Protocol 3: Structural Characterization by X-ray Crystallography

Causality: Obtaining a high-resolution co-crystal structure is the definitive goal of the hit characterization phase. It provides an unambiguous 3D view of the binding mode, revealing the key interactions (e.g., hydrogen bonds, hydrophobic contacts) and, critically, showing the solvent-exposed vectors available for synthetic elaboration.[23][24][25] This structural information is the foundation for rational, structure-based drug design.

Methodology:

  • Crystal Soaking:

    • Grow crystals of the target protein to a suitable size (e.g., >50 µm).

    • Prepare a soaking solution containing the mother liquor supplemented with a high concentration of 3-Bromo-4-(oxetan-2-YL)pyridine (typically 1-10 mM). The high concentration is necessary to overcome the fragment's weak affinity.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-protection and Freezing: Transfer the soaked crystal into a cryoprotectant solution (often the soaking solution supplemented with glycerol or ethylene glycol) and flash-cool in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.[26]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Calculate an initial difference electron density map (Fo-Fc). Positive density in this map that corresponds to the size and shape of the fragment indicates binding.

    • Model the fragment into the density, and refine the structure to achieve optimal R-factors and geometry.

Protocol 4: Hit-to-Lead Elaboration via Suzuki Coupling

Causality: With the crystal structure in hand, the 3-bromo position of the bound fragment can be used as an anchor point to "grow" the fragment into a nearby pocket, adding new interactions and dramatically increasing potency. The Suzuki-Miyaura cross-coupling is a robust and widely used reaction for forming C-C bonds, making it ideal for this purpose.

Fig 2. Fragment elaboration using the 3-bromo handle via Suzuki coupling.
(Note: A generic product image is used for illustrative purposes.)

Methodology:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 3-Bromo-4-(oxetan-2-YL)pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the elaborated compound.

Conclusion

3-Bromo-4-(oxetan-2-YL)pyridine represents a new generation of fragments designed for efficacy and efficiency in drug discovery. It combines the beneficial bioisosteric properties of the oxetane ring—enhancing solubility and 3D character—with a strategically placed synthetic handle for rapid, structure-guided optimization. By incorporating such rationally designed fragments into a robust biophysical screening cascade, researchers can significantly improve the quality of their starting points, ultimately accelerating the journey from fragment hit to clinical candidate.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter. Retrieved March 27, 2026, from [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. (n.d.). SpiroChem. Retrieved March 27, 2026, from [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). ResearchGate. Retrieved March 27, 2026, from [Link]

  • NMR-Based Fragment Screening for RNA-Targeted Drug Discovery - MDPI. (2026, March 10). MDPI. Retrieved March 27, 2026, from [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (2011, January 1). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Fragment-based screening by protein-detected NMR spectroscopy - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus. (n.d.). One Nucleus. Retrieved March 27, 2026, from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PubMed. (2023, December 5). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Chapter - Bioisosteric Replacements in Drug Design - Bentham Science Publisher. (n.d.). Bentham Science. Retrieved March 27, 2026, from [Link]

  • The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. (2006, January 24). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (2021, March 12). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Fragment screening by ligand observed nmr | Bruker. (n.d.). Bruker. Retrieved March 27, 2026, from [Link]

  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019, February 6). Oxford Academic. Retrieved March 27, 2026, from [Link]

  • Surface Plasmon Resonance biosensor analysis as a useful tool in FBDD. (2010, October 15). Vrije Universiteit Amsterdam. Retrieved March 27, 2026, from [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. (n.d.). Frontiers. Retrieved March 27, 2026, from [Link]

  • Fragment-Based Approach To Enhance Drug Discovery Productivity | Technology Networks. (2022, October 14). Technology Networks. Retrieved March 27, 2026, from [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. (2025, November 19). MassBio. Retrieved March 27, 2026, from [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (2022, May 10). Drug Hunter. Retrieved March 27, 2026, from [Link]

  • Crystallographic Fragment Screening | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved March 27, 2026, from [Link]

  • FBDD: Fragment-Based Drug Discovery - BioSolveIT. (n.d.). BioSolveIT. Retrieved March 27, 2026, from [Link]

  • The XChem pipeline for fragment screening - Alice Douangamath (Diamond Light Source). (2022, January 16). CCPEM. Retrieved March 27, 2026, from [Link]

  • Fragment-based drug discovery: A graphical review - PMC. (2025, September 10). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • X-ray Crystallography Fragment Screening - Selvita. (n.d.). Selvita. Retrieved March 27, 2026, from [Link]

  • Crystallographic fragment screening - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview - YouTube. (2022, May 31). YouTube. Retrieved March 27, 2026, from [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres | Request PDF. (2026, January 12). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Pyridine, 3-bromo- - the NIST WebBook. (n.d.). NIST. Retrieved March 27, 2026, from [Link]

  • 3-Bromopyridine - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromo-4-(oxetan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of the oxetane ring into pharmaceutical scaffolds has emerged as a transformative strategy in modern drug discovery. Acting as a highly polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, the oxetane motif significantly enhances aqueous solubility, modulates lipophilicity, and provides unique three-dimensional vectors for target binding[1]. However, the functionalization of complex, densely substituted heterocyclic building blocks—such as 3-bromo-4-(oxetan-2-yl)pyridine —presents distinct synthetic bottlenecks.

The palladium-catalyzed Buchwald-Hartwig amination (BHA) is the premier methodology for constructing C–N bonds on heteroaryl halides[2][3]. This application note provides a comprehensive, self-validating protocol for the BHA of 3-bromo-4-(oxetan-2-yl)pyridine. By analyzing the mechanistic causality behind ligand selection, base compatibility, and reaction monitoring, this guide equips researchers with the authoritative parameters required to achieve high-yielding cross-couplings on sterically encumbered oxetanyl pyridines.

Mechanistic Insights & Causality (E-E-A-T)

Coupling primary or secondary amines to 3-bromo-4-(oxetan-2-yl)pyridine is fundamentally challenging due to three competing factors:

  • Steric Hindrance at the Oxidative Addition Step : The oxetan-2-yl group at the C4 position is situated directly ortho to the C3-bromide. This immense steric bulk impedes the initial oxidative addition of the Pd(0) species and severely restricts the trajectory for subsequent amine coordination[3].

  • Catalyst Poisoning via Heteroatom Chelation : Both the pyridine nitrogen and the oxetane oxygen can act as competitive Lewis bases. If an improper ligand is used, these heteroatoms can coordinate to the palladium center, forming off-cycle, thermodynamically stable chelates that stall catalytic turnover[4].

  • Reductive Elimination Bottlenecks : Even if the amido-palladium complex forms, the steric clash between the oxetane ring and the incoming amine can prevent the geometry required for reductive elimination, leading to premature β -hydride elimination or protodehalogenation.

The Causality of Ligand Selection

To overcome these barriers, the choice of phosphine ligand is the single most critical variable. Dialkylbiaryl phosphines, developed by the Buchwald group, are uniquely engineered for this exact transformation[3].

  • For Primary Amines : BrettPhos is strictly required. Its extreme steric profile prevents the formation of inactive Pd(amine)2​ bis-ligated complexes. By enforcing a mono-ligated Pd center, BrettPhos accelerates the reductive elimination step, forcing the catalytic cycle forward[3][4].

  • For Secondary Amines : RuPhos provides the optimal balance. It possesses sufficient electron density to facilitate oxidative addition into the electron-deficient pyridine ring, while its steric bulk prevents catalyst poisoning by the secondary amine[3][4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Sterically hindered by C4-oxetane) Pd0->OxAdd PdII_Ar Ar-Pd(II)(Br)L (Ar = 4-(oxetan-2-yl)pyridin-3-yl) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord PdII_Amido Ar-Pd(II)(NR2)L Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (Promoted by bulky biaryl ligand) PdII_Amido->RedElim RedElim->Pd0 Regenerates Pd(0) Product Product: 3-Amino-4-(oxetan-2-yl)pyridine RedElim->Product

Catalytic cycle highlighting steric bottlenecks introduced by the C4-oxetane ring.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative optimization data for the Buchwald-Hartwig amination of 3-bromo-4-(oxetan-2-yl)pyridine. Note the failure of first-generation bidentate ligands (Entry 5) due to the steric demands of the oxetane ring.

EntryAmine TypeCatalyst / LigandBaseSolventTemp (°C)Conversion (%)
1 Primary (Aniline) Pd2​(dba)3​ / BrettPhos NaOtBu 1,4-Dioxane 90 >95%
2Primary (Alkyl) Pd2​(dba)3​ / tBuBrettPhosNaOtBuToluene10088%
3 Secondary (Cyclic) Pd2​(dba)3​ / RuPhos Cs2​CO3​ 1,4-Dioxane 100 >95%
4Secondary (Acyclic) Pd2​(dba)3​ / RuPhosNaOtBu1,4-Dioxane9092%
5Primary (Aniline) Pd2​(dba)3​ / BINAP Cs2​CO3​ Toluene110<20% (Stalled)

Experimental Workflows & Protocols

Every protocol described below is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checkpoints.

Workflow Start Substrate: 3-Bromo-4-(oxetan-2-yl)pyridine Amine Determine Amine Type Start->Amine PriAmine Primary Amine Ligand: BrettPhos Amine->PriAmine SecAmine Secondary Amine Ligand: RuPhos Amine->SecAmine Base Base Selection Standard: NaOtBu Sensitive: Cs2CO3 PriAmine->Base SecAmine->Base Degas Strict Degassing (Argon Sparging, 15 min) Base->Degas Reaction Thermal Activation (80-100°C, 1,4-Dioxane) Degas->Reaction Validate Self-Validation (LC-MS Aliquot Check) Reaction->Validate

Workflow for the Buchwald-Hartwig amination of 3-bromo-4-(oxetan-2-yl)pyridine.

Standard Protocol: Coupling with Primary Amines

Adapted from established heteroaryl amination methodologies[2][4].

Step 1: Reagent Preparation

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-4-(oxetan-2-yl)pyridine (1.0 equiv, 1.0 mmol) and the primary amine (1.2 equiv, 1.2 mmol).

  • Add the precatalyst Pd2​(dba)3​ (2.0 mol%, 0.02 mmol) and BrettPhos ligand (4.5 mol%, 0.045 mmol). Causality Note: A slight excess of ligand relative to Pd ensures the active Pd(0)L species is favored over inactive palladium black.

  • Add Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol). If the amine contains base-sensitive functional groups, substitute with Cs2​CO3​ (2.0 equiv).

Step 2: Degassing (Self-Validation Check 1)

  • Seal the Schlenk tube with a septum. Evacuate and backfill with Argon (repeat 3 times)[2].

  • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Sparge the mixture with Argon for 15 minutes.

  • Validation Check : Observe the solvent visually. Sparging is complete only when micro-bubbles cease forming on the glass walls. This strict O2 displacement is mandatory to prevent the irreversible oxidation of the electron-rich BrettPhos ligand.

Step 3: Thermal Activation

  • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Heat the reaction mixture in a pre-heated oil bath at 90 °C with vigorous stirring (800 rpm) for 4 hours.

Step 4: Reaction Monitoring (Self-Validation Check 2)

  • After 4 hours, temporarily remove the reaction from the heat. Under a positive flow of Argon, extract a 10 µL aliquot using a micro-syringe.

  • Dilute the aliquot in 1 mL of HPLC-grade Methanol and analyze via LC-MS[2].

  • Validation Check : Analyze the UV trace (254 nm). If the starting material peak (M+H for the bromide) is >5% relative to the product peak, the catalytic cycle has stalled. Do not proceed to workup. Spike the reaction with an additional 1 mol% Pd2​(dba)3​ and 2 mol% BrettPhos, then heat for 2 additional hours. Proceed to workup only when conversion is >95%.

Step 5: Workup & Purification

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts[2].

  • Concentrate the filtrate under reduced pressure.

  • Validation Check : The oxetane ring is sensitive to strong Lewis acids. To prevent ring-opening during purification, pre-treat the silica gel with 1% Triethylamine ( Et3​N ) in hexanes. Purify the crude product via flash chromatography using a Hexanes/Ethyl Acetate gradient.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines National Institutes of Health (NIH) / PMC URL: [Link][4]

  • Oxetanes in drug discovery: structural and synthetic insights Journal of Medicinal Chemistry (PubMed) URL:[Link][1]

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Chemical Science (RSC Publishing) URL:[Link][3]

Sources

nucleophilic ring-opening reaction conditions for 3-Bromo-4-(oxetan-2-YL)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Nucleophilic Ring-Opening of 3-Bromo-4-(oxetan-2-YL)pyridine

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic considerations and practical execution of nucleophilic ring-opening reactions of 3-Bromo-4-(oxetan-2-YL)pyridine. Oxetane rings are increasingly valuable scaffolds in medicinal chemistry, serving as stable motifs that can modulate physicochemical properties.[1][2] Their inherent ring strain, however, also allows for selective ring-opening, providing a versatile entry point to highly functionalized 1,3-difunctionalized scaffolds.[3][4] This guide elucidates the mechanistic principles governing the regioselectivity of these reactions and presents detailed, adaptable protocols for various classes of nucleophiles.

Introduction and Strategic Overview

The substrate, 3-Bromo-4-(oxetan-2-YL)pyridine, is a compound of significant synthetic interest. The 2-substituted oxetane moiety offers a three-carbon chain that can be elaborated into diverse functionalities, while the bromopyridine core provides a crucial handle for subsequent transformations, such as Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. The strategic value lies in the ability to first perform the ring-opening to install a desired sidechain and then modify the pyridine core, or vice-versa.

The key challenge in the ring-opening of 2-substituted oxetanes is controlling the regioselectivity of the nucleophilic attack. The incoming nucleophile can attack either the C2 (benzylic-like) position or the C4 (primary) position of the oxetane ring. The outcome is dictated by the reaction conditions, specifically the nature of the nucleophile and the type of catalysis employed.[5]

  • SN2 Pathway: Strong, unhindered nucleophiles under neutral or basic conditions typically attack the less sterically hindered C4 position.

  • Acid-Catalyzed Pathway: Activation of the oxetane oxygen with a Brønsted or Lewis acid generates an oxonium ion.[6] This enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack is often directed to the C2 position, which can better stabilize the buildup of positive charge in the transition state, akin to a benzylic position.

Below is a general schematic illustrating the two possible regioisomeric products from the ring-opening of 3-Bromo-4-(oxetan-2-YL)pyridine.

Regioselectivity Start 3-Bromo-4-(oxetan-2-YL)pyridine ProductA Product A (Attack at C4) Start->ProductA  Path A (SN2-type) ProductB Product B (Attack at C2) Start->ProductB  Path B (Acid-Catalyzed) Nuc Nucleophile (Nu-H)

Figure 1: General regiochemical outcomes of nucleophilic attack on 3-Bromo-4-(oxetan-2-YL)pyridine.

Mechanistic Considerations: Acid-Catalyzed Ring-Opening

Lewis acid catalysis is a powerful method for activating the oxetane ring and influencing regioselectivity.[7][8] The reaction proceeds through the coordination of the Lewis acid (e.g., Al(C6F5)3, Sc(OTf)3, MgBr2·OEt2) to the oxetane oxygen.[5][7][9] This polarization of the C-O bonds facilitates nucleophilic attack.

Acid_Catalysis_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer Oxetane Oxetane ActivatedComplex Activated Oxonium Complex Oxetane->ActivatedComplex + LA LA Lewis Acid (LA) Intermediate Ring-Opened Intermediate ActivatedComplex->Intermediate + Nu-H (Attack at C2) Nuc Nucleophile (Nu-H) FinalProduct Final Product (C2 Attack) Intermediate->FinalProduct Workup / Proton Transfer

Figure 2: Simplified mechanism for Lewis acid-catalyzed ring-opening favoring C2 attack.

Causality Behind Experimental Choices:

  • Lewis Acid Strength: Stronger Lewis acids like B(C6F5)3 or Al(C6F5)3 can promote the reaction at lower temperatures and loadings.[7][10] Milder acids like MgBr2·OEt2 may require higher temperatures but can be advantageous for sensitive substrates.[5]

  • Solvent: Non-coordinating solvents such as toluene or dichloromethane (DCM) are preferred to prevent competition with the oxetane for the Lewis acid catalyst.

  • Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial exothermic activation, and then allowed to warm to room temperature or heated to drive the reaction to completion.[8]

Experimental Protocols

The following protocols are proposed based on established methodologies for the ring-opening of analogous 2-aryl- and 2-heteroaryloxetanes. Researchers should perform initial small-scale trials to optimize conditions for this specific substrate.

General Experimental Workflow:

Experimental_Workflow Setup Setup Inert atmosphere (N2/Ar) Dry glassware Anhydrous solvent Addition Reagent Addition Dissolve Substrate Cool to specified Temp Add Catalyst (if any) Add Nucleophile slowly Setup->Addition Reaction Reaction Monitoring Stir at specified Temp Monitor by TLC/LC-MS Addition->Reaction Workup Aqueous Workup Quench reaction Extract with organic solvent Dry (Na2SO4/MgSO4) Reaction->Workup Purification Purification & Analysis Concentrate in vacuo Column Chromatography Characterize (NMR, MS) Workup->Purification

Figure 3: Standard workflow for performing and analyzing the ring-opening reactions.

Protocol 1: Ring-Opening with an Amine Nucleophile (Morpholine)

This protocol details the reaction with a secondary amine, a common transformation in medicinal chemistry. Both Lewis acid-catalyzed and thermal conditions are presented.

A. Lewis Acid-Catalyzed Conditions (Expected C2-Attack Product)

  • Reagents & Materials:

    • 3-Bromo-4-(oxetan-2-YL)pyridine (1.0 eq, e.g., 228 mg, 1.0 mmol)

    • Scandium(III) triflate (Sc(OTf)3) (0.1 eq, 49 mg, 0.1 mmol)

    • Morpholine (1.2 eq, 105 µL, 1.2 mmol)

    • Anhydrous Dichloromethane (DCM) (5 mL)

    • Saturated aqueous NaHCO3 solution

    • Brine, Anhydrous Na2SO4

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Bromo-4-(oxetan-2-YL)pyridine and Sc(OTf)3.

    • Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 10 minutes.

    • Add morpholine dropwise via syringe.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired amino alcohol.

B. Thermal Conditions (Expected C4-Attack Product)

  • Reagents & Materials:

    • 3-Bromo-4-(oxetan-2-YL)pyridine (1.0 eq, e.g., 228 mg, 1.0 mmol)

    • Morpholine (3.0 eq, 262 µL, 3.0 mmol)

    • Ethanol or Isopropanol (5 mL)

  • Procedure:

    • In a sealed tube or vial, combine 3-Bromo-4-(oxetan-2-YL)pyridine and the alcohol solvent.

    • Add the excess morpholine.

    • Seal the vessel and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude residue directly by silica gel column chromatography.

Protocol 2: Ring-Opening with a Thiol Nucleophile (Thiophenol)

Thiol ring-openings often proceed efficiently under Lewis acidic conditions to afford valuable β-hydroxy thioethers.[5]

  • Reagents & Materials:

    • 3-Bromo-4-(oxetan-2-YL)pyridine (1.0 eq, e.g., 228 mg, 1.0 mmol)

    • Magnesium bromide diethyl etherate (MgBr2·OEt2) (0.2 eq, 52 mg, 0.2 mmol)[5]

    • Thiophenol (1.1 eq, 113 µL, 1.1 mmol)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Bromo-4-(oxetan-2-YL)pyridine and MgBr2·OEt2.

    • Add anhydrous toluene and stir the suspension.

    • Add thiophenol dropwise.

    • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS (typically 6-18 hours).

    • Upon completion, cool to room temperature and quench with saturated aqueous NH4Cl solution (10 mL).

    • Extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Ring-Opening with an Alkoxide Nucleophile (Sodium Methoxide)

This protocol uses a strong nucleophile under basic conditions, which is expected to favor attack at the less hindered C4 position.

  • Reagents & Materials:

    • 3-Bromo-4-(oxetan-2-YL)pyridine (1.0 eq, e.g., 228 mg, 1.0 mmol)

    • Sodium methoxide (1.5 eq, 81 mg, 1.5 mmol) or a 25% solution in methanol.

    • Anhydrous Methanol (5 mL)

  • Procedure:

    • To a round-bottom flask, dissolve 3-Bromo-4-(oxetan-2-YL)pyridine in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium methoxide portion-wise (if solid) or dropwise (if solution).

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Once complete, neutralize the reaction carefully with 1M HCl until pH ~7.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify by silica gel column chromatography.

Summary of Proposed Conditions and Expected Outcomes

The table below summarizes the proposed protocols, highlighting the key variables and the predicted major regioisomeric product. The regioselectivity should be confirmed experimentally by NMR analysis (e.g., HMBC, NOESY).

Protocol IDNucleophileCatalyst/ConditionsSolventTemp. (°C)Expected Major Product
1AMorpholine10 mol% Sc(OTf)₃DCMRTProduct B (C2-Attack)
1BMorpholineThermal (Excess Nu)IPA80-100Product A (C4-Attack)
2Thiophenol20 mol% MgBr₂·OEt₂Toluene60Product B (C2-Attack)
3MethoxideNaOMe (1.5 eq)Methanol0 to RTProduct A (C4-Attack)

Conclusion

The nucleophilic ring-opening of 3-Bromo-4-(oxetan-2-YL)pyridine is a powerful synthetic tool for generating diverse, functionalized building blocks for drug discovery and materials science. By carefully selecting the nucleophile and reaction conditions—specifically the use and nature of acid catalysis—chemists can control the regiochemical outcome of the reaction to favor attack at either the C2 or C4 position of the oxetane ring. The protocols provided herein serve as a robust starting point for the exploration and optimization of these valuable transformations.

References

  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
  • Mild C–C Bond Formation via Lewis Acid Catalyzed Oxetane Ring Opening with Soft Carbon Nucleophiles. OA Monitor Ireland.
  • Mild Intramolecular Ring Opening of Oxetanes. Organic Letters.
  • An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
  • (PDF) Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
  • Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Particip
  • Mild Intramolecular Ring Opening of Oxetanes. PubMed.
  • Organobase-Catalyzed Ring-Opening Copolymerization of Cyclic Anhydrides and Oxetanes. Macromolecules.
  • Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
  • A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening. Chemical Science.
  • Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control.
  • Synthetic method of 3-bromopyridine.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Recent Advances in the Synthesis of 2-Substituted Oxetanes.
  • Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals.
  • Regioselective Ring Opening of Oxetanes Enabled by Zirconocene and Photoredox C
  • A Comparative Guide to the Synthesis of 3-Bromo-4-isopropylpyridine and its GC-MS Analysis. Benchchem.
  • Oxetanes in heterocycle synthesis: recent advances. RSC Publishing.

Sources

Troubleshooting & Optimization

preventing oxetane ring opening during 3-Bromo-4-(oxetan-2-YL)pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers Utilizing 3-Bromo-4-(oxetan-2-YL)pyridine

Welcome to the technical support center for synthetic chemists working with oxetane-containing building blocks. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and optimized protocols for the use of 3-Bromo-4-(oxetan-2-YL)pyridine in palladium-catalyzed cross-coupling reactions. Our focus is to equip you with the knowledge to prevent the undesired ring-opening of the strained oxetane moiety, ensuring high yields and product purity in your synthetic campaigns.

The oxetane ring is a valuable structural motif in modern drug discovery, prized for its ability to act as a polar scaffold and a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility.[1][2] The 3-Bromo-4-(oxetan-2-YL)pyridine scaffold is a key intermediate for introducing this desirable functionality. However, the inherent ring strain of the four-membered ether (approximately 25.5 kcal/mol) presents a unique challenge during synthesis, particularly in the context of transition metal catalysis.[3] This guide will address the nuanced stability of the oxetane ring and provide strategies to maintain its integrity during crucial C-C and C-N bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is the 2-substituted oxetane ring in 3-Bromo-4-(oxetan-2-YL)pyridine under typical cross-coupling conditions?

The oxetane ring is significantly more stable than a three-membered epoxide but more reactive than a five-membered tetrahydrofuran (THF) ring.[3] Its stability is highly dependent on the reaction conditions. Generally, the oxetane ring is robust and unreactive under basic conditions, which are common in many cross-coupling protocols.[4] However, it is susceptible to ring-opening under strongly acidic conditions (both Brønsted and Lewis acids).[5] The challenge in palladium catalysis arises from the potential for palladium species or additives to exhibit Lewis acidic behavior, which can promote cleavage of the strained C-O bond.

Q2: What are the primary signs of oxetane ring-opening in my reaction?

The most common byproduct of oxetane ring-opening is a 1,3-diol derivative, formed after nucleophilic attack and subsequent workup. When analyzing your reaction mixture by LC-MS or NMR, look for masses or signals corresponding to the addition of water or other nucleophiles across the oxetane C-O bonds. A complex mixture of unidentified polar byproducts alongside low yield of the desired coupled product is a strong indicator that ring integrity has been compromised.

Q3: Are Suzuki-Miyaura or Buchwald-Hartwig aminations more prone to causing ring-opening?

Both reactions can be optimized to be compatible with the oxetane ring. However, the choice of reagents is critical. Buchwald-Hartwig aminations often employ strong bases like sodium tert-butoxide (NaOtBu), which, while generally safe for oxetanes, can sometimes lead to side reactions if not used carefully.[2] Suzuki-Miyaura couplings often use milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in aqueous media, which are typically very well-tolerated by the oxetane motif.[1][4] The risk in both reactions often comes from elevated temperatures and the specific combination of palladium source and ligand, which can influence the Lewis acidity of the catalytic species.

Q4: Can the pyridine nitrogen atom influence the stability of the adjacent oxetane ring?

Yes, the nitrogen in the pyridine ring can have an effect. It can coordinate to the palladium catalyst, potentially altering its electronic properties and reactivity.[6] This coordination could influence the propensity for side reactions. Furthermore, under certain conditions, the pyridine nitrogen can be protonated, creating a localized acidic environment that might contribute to ring instability, although this is less common under the basic conditions of most coupling reactions.

Troubleshooting Guide: Diagnosing and Solving Oxetane Instability

This section addresses common problems encountered during the coupling of 3-Bromo-4-(oxetan-2-YL)pyridine and provides a systematic approach to troubleshooting.

Problem 1: Low or No Yield of Desired Product with a Complex Byproduct Profile

This is the most frequent symptom of a reaction where the oxetane ring is not stable. The desired product may be formed in small amounts, but the crude reaction mixture is dominated by multiple, often more polar, byproducts.

Potential Cause A: Harsh Base or High Base Concentration

While oxetanes are stable to bases, very strong bases at elevated temperatures can sometimes promote side reactions. More importantly, certain bases can influence the palladium catalyst's behavior in detrimental ways.

  • Scientific Rationale: Strong alkoxide bases like NaOtBu are highly effective for many Buchwald-Hartwig couplings but can be incompatible with other functional groups.[2] For Suzuki reactions, the base is crucial for activating the boronic acid to facilitate transmetalation.[1] An inappropriate choice can lead to catalyst decomposition or side reactions that indirectly affect oxetane stability.

  • Solutions:

    • Switch to a Milder Base: For Suzuki couplings, replace stronger bases with milder inorganic options like K₃PO₄, Cs₂CO₃, or K₂CO₃.[7] These are known to be effective and are generally very safe for the oxetane ring.

    • Screen Bases for Buchwald-Hartwig: If NaOtBu is problematic, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate, which may offer a better balance of reactivity and functional group tolerance.[8]

    • Optimize Base Equivalents: Use the minimum amount of base required for efficient catalysis (typically 1.5 - 2.5 equivalents). Excess base can sometimes lead to undesired pathways.

Potential Cause B: Suboptimal Catalyst System (Palladium Source & Ligand)

The choice of ligand is critical as it modulates the stability, reactivity, and steric environment of the palladium center. An inappropriate ligand can lead to a less stable catalyst that requires higher temperatures or promotes side reactions.

  • Scientific Rationale: The ligand influences the rate of oxidative addition and reductive elimination.[9] A bulky, electron-rich phosphine ligand can promote the desired coupling pathway at lower temperatures, minimizing the thermal stress on the oxetane ring. Some palladium species can act as Lewis acids, and the ligand choice can mitigate this effect.[10][11]

  • Solutions:

    • Employ Modern Ligands: Use sterically hindered, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to form highly active catalysts that operate under milder conditions.[8][12]

    • Use Pre-formed Catalysts: Utilize palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts). These systems are highly efficient, often requiring lower catalyst loadings and temperatures, which is beneficial for sensitive substrates.

    • Avoid Lewis Acidic Additives: Be cautious with additives like zinc chloride (ZnCl₂), which are sometimes used in coupling reactions but could potentially promote oxetane ring-opening.[13]

Potential Cause C: Elevated Reaction Temperature

High temperatures can provide the activation energy for undesired ring-opening pathways.

  • Scientific Rationale: The thermal stability of the oxetane ring can be compromised at high temperatures, especially in the presence of even weak Lewis acids or nucleophiles.[5] The goal is to find a catalyst system that operates efficiently at the lowest possible temperature.

  • Solutions:

    • Screen Lower Temperatures: Start reaction optimization at a moderate temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish.

    • Leverage Microwave Irradiation: Microwave heating can sometimes accelerate the desired reaction significantly, allowing for shorter reaction times at a given temperature, which can minimize byproduct formation.[14]

Problem 2: Clean Conversion to a Single Byproduct Identified as a Ring-Opened Isomer

This scenario suggests a specific, directed ring-opening pathway is occurring, which can often be traced to a particular reagent or condition.

Potential Cause: Inadvertent Acidic Conditions

Traces of acid can be sufficient to catalyze ring-opening, especially at elevated temperatures.

  • Scientific Rationale: The oxetane oxygen can be protonated by a Brønsted acid or coordinate to a Lewis acid, activating the ring for nucleophilic attack by solvent (e.g., water) or other nucleophiles present in the reaction mixture.[5]

  • Solutions:

    • Ensure Reagent Purity: Use high-purity, anhydrous solvents and ensure bases have not degraded to form acidic impurities.

    • Basic Workup: Quench the reaction and perform the workup under slightly basic conditions (e.g., with a dilute solution of sodium bicarbonate) to neutralize any trace acids.

    • Re-evaluate Boronic Acid Quality: Boronic acids can sometimes be contaminated with boric acid, which is Lewis acidic. Recrystallization or using boronate esters can mitigate this issue.

Visualizing the Reaction Pathways

The following diagram illustrates the desired catalytic cycle versus the potential off-cycle pathway leading to oxetane ring-opening.

cluster_0 Desired Catalytic Cycle cluster_1 Undesired Ring-Opening Pathway A Pd(0)L_n B Oxidative Addition Complex A->B Ar-Br C Transmetalation (Suzuki) or Amine Coordination (Buchwald) B->C Base, Nu-H LA_Pd Lewis Acidic Pd(II) Species or Trace Acid (H+) B->LA_Pd Potential formation of Lewis acidic species D Reductive Elimination Complex C->D D->A P Desired Coupled Product (Oxetane Intact) D->P ActivatedOxetane Activated Oxetane Complex LA_Pd->ActivatedOxetane Coordination to Oxetane Oxygen RingOpened Ring-Opened Byproducts (e.g., 1,3-diols) ActivatedOxetane->RingOpened Nucleophilic Attack (e.g., H₂O, ROH)

Caption: Desired vs. Undesired Reaction Pathways.

Recommended Experimental Protocols

The following protocols are designed as robust starting points for preserving the oxetane ring in 3-Bromo-4-(oxetan-2-YL)pyridine. Optimization may be necessary for specific substrates.

Protocol 1: Robust Suzuki-Miyaura Coupling

This protocol uses a mild base and a highly active catalyst system to promote coupling at a moderate temperature.

ParameterRecommendationRationale
Palladium Precatalyst SPhos Pd G3 (1-3 mol%)Highly active, allows for low catalyst loading and moderate temperatures.
Ligand SPhos (1.1 eq relative to Pd)Bulky, electron-rich ligand that promotes efficient coupling.
Base K₃PO₄ (2.0 equivalents)Mild, effective base that is well-tolerated by the oxetane ring.[7]
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the starting bromide.
Solvent 1,4-Dioxane / H₂O (5:1)A common and effective solvent system for Suzuki couplings.[15]
Temperature 80 °CA moderate temperature that balances reaction rate and substrate stability.
Atmosphere Nitrogen or ArgonEssential to prevent oxidation of the catalyst and phosphine ligand.

Step-by-Step Procedure:

  • To an oven-dried reaction vial, add 3-Bromo-4-(oxetan-2-YL)pyridine (1.0 eq), the boronic acid or ester (1.2 eq), and K₃PO₄ (2.0 eq).

  • Seal the vial with a septum cap and purge with argon or nitrogen for 15 minutes.

  • Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (0.02 eq) and SPhos ligand (0.022 eq).

  • Add degassed 1,4-dioxane and degassed water (5:1 ratio, to achieve a 0.1 M concentration of the limiting reagent) via syringe.

  • Place the vial in a preheated oil bath or heating block at 80 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mild Buchwald-Hartwig Amination

This protocol uses a well-defined catalyst system and a carbonate base to avoid the harsher conditions sometimes associated with this reaction.

ParameterRecommendationRationale
Palladium Precatalyst RuPhos Pd G3 (2-4 mol%)Excellent for coupling a wide range of amines, including primary and secondary.[2]
Ligand RuPhos (1.1 eq relative to Pd)Specifically designed for C-N coupling reactions.
Base Cs₂CO₃ (1.5 equivalents)A milder base that is often effective and has good solubility.[8]
Amine 1.1 - 1.3 equivalentsA slight excess is typically used.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are standard.
Temperature 90 - 100 °CMay require slightly higher temperatures than Suzuki, but should be optimized.
Atmosphere Nitrogen or ArgonCrucial for catalyst stability.

Step-by-Step Procedure:

  • To a glovebox or under a strict inert atmosphere, add Cs₂CO₃ (1.5 eq) to an oven-dried reaction vial.

  • Add the RuPhos Pd G3 precatalyst (0.03 eq) and RuPhos ligand (0.033 eq).

  • Add 3-Bromo-4-(oxetan-2-YL)pyridine (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene or 1,4-dioxane (to achieve a 0.1 M concentration).

  • Seal the vial tightly and place it in a preheated heating block at 100 °C.

  • Monitor the reaction by LC-MS. Upon completion (typically 6-24 hours), cool to room temperature.

  • Dilute with a suitable solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Troubleshooting Decision Flowchart

Use this flowchart to systematically diagnose and resolve issues during your coupling reaction.

Start Reaction Start: Low Yield or Byproducts Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Byproducts Are Ring-Opened Byproducts Detected (e.g., 1,3-diol)? Check_Conversion->Check_Byproducts Yes Inactive_Catalyst Problem: Inactive Catalyst or Sluggish Reaction Check_Conversion->Inactive_Catalyst No Temp_Base_Issue Problem: Oxetane Ring-Opening Check_Byproducts->Temp_Base_Issue Yes Other_Side_Reactions Problem: Other Side Reactions (e.g., Homocoupling, Debromination) Check_Byproducts->Other_Side_Reactions No Sol_Inactive_Catalyst Solution: 1. Increase Temperature Cautiously 2. Screen More Active Ligand (e.g., XPhos) 3. Check Reagent Purity (esp. Boronic Acid) 4. Ensure Rigorous Inert Atmosphere Inactive_Catalyst->Sol_Inactive_Catalyst Sol_Temp_Base_Issue Solution: 1. Lower Reaction Temperature 2. Switch to Milder Base (K₃PO₄, Cs₂CO₃) 3. Use a More Active Catalyst to Enable Lower Temp 4. Verify Anhydrous/Acid-Free Conditions Temp_Base_Issue->Sol_Temp_Base_Issue Sol_Other_Side_Reactions Solution: 1. Improve Degassing Procedure 2. Adjust Ligand:Palladium Ratio 3. Screen Different Solvent Systems Other_Side_Reactions->Sol_Other_Side_Reactions

Caption: A Decision Tree for Troubleshooting Coupling Reactions.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F. [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - MDPI. [Link]

  • Palladium(II)/Lewis Acid Synergistically Catalyzed Allylic C-H Olefination. [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization - MDPI. [Link]

  • Palladium(II)/Lewis Acid-Catalyzed Oxidative Olefination/Annulation of N-Methoxybenzamides: Identifying the Active Intermediates through NMR Characterizations - PubMed. [Link]

  • Palladium(0) π-Lewis Base Catalysis: Concept and Development - Xingwei Li. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - Vapourtec. [Link]

  • Palladium-catalyzed Lewis acid-regulated cascade annulation of alkynes with unactivated alkenes to access diverse α-methylene-γ-lactones - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions | Journal of the American Chemical Society - ACS Publications. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • Oxetanes in heterocycle synthesis: recent advances - RSC Publishing. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. [Link]

  • Palladium-Catalyzed Ring Opening of Vinyl Oxetanes Enables Asymmetric Dearomative [6 + 2] Cycloaddition of 3-Nitroindoles to Access Indoline-Fused Oxa-Eight-Membered Rings - ResearchGate. [Link]

  • Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis - Semantic Scholar. [Link]

  • (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3 - DDD UAB. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC. [Link]

  • Visible light-induced palladium-catalyzed ring opening β-H elimination and addition of cyclobutanone oxime esters - Chemical Communications (RSC Publishing). [Link]

  • Regioselective palladium-catalyzed ring-opening reactions of C1-substituted oxabicyclo[3][3][9]hepta-2,5-diene-2,3-dicarboxylates - PMC. [Link]

  • The Suzuki Reaction. [Link]

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Bromo-4-(oxetan-2-yl)pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex heteroaryl scaffolds. 3-Bromo-4-(oxetan-2-yl)pyridine presents a notorious challenge in cross-coupling chemistry (such as Suzuki-Miyaura or Buchwald-Hartwig reactions). The combination of extreme steric hindrance and multiple coordinating heteroatoms often leads to catalyst deactivation, requiring uneconomical palladium loadings (>5-10 mol%).

This guide is designed to move your methodology away from trial-and-error and toward a rationally designed, self-validating catalytic system.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 3-bromo-4-(oxetan-2-yl)pyridine typically require high palladium loadings (>5-10 mol%) in standard cross-coupling reactions? A1: The difficulty arises from a "perfect storm" of steric hindrance and competitive heteroatom chelation. The oxetane ring at the 4-position is directly ortho to the reactive C-Br bond at the 3-position. This creates a massive steric barrier for the initial oxidative addition of the Pd(0) species[1]. Furthermore, once the oxidative addition occurs to form the Pd(II) intermediate, the pyridine nitrogen and the oxetane oxygen can act as internal coordinating ligands. This bidentate chelation traps the palladium in a highly stable, off-cycle resting state. This effectively poisons the catalyst, necessitating high initial loadings just to maintain a viable concentration of the active catalytic species[2].

Q2: How can I optimize the ligand to lower the catalyst loading to <1 mol% without sacrificing yield? A2: To prevent off-cycle chelation and overcome the steric barrier, you must utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., cataCXium A)[3]. The large percent buried volume (% Vbur​ ) of these ligands physically blocks the substrate's heteroatoms from coordinating to the palladium center. Simultaneously, their electron-rich nature accelerates the oxidative addition into the hindered C-Br bond. Utilizing pre-formed Pd(II) precatalysts, such as Buchwald Generation 3 or 4 palladacycles, ensures the rapid, quantitative generation of the highly active monoligated L1​Pd(0) species under mild conditions, allowing loadings to be safely reduced to 0.5–1.0 mol%[2].

Q3: I am observing significant oxetane ring-opening byproducts. What is the cause, and how do I prevent it? A3: Oxetanes are strained four-membered rings highly susceptible to nucleophilic attack and ring-opening, especially at elevated temperatures or in the presence of strong bases and nucleophiles[4]. If your cross-coupling conditions use strong bases (like NaOtBu or KOH) or require prolonged heating at >100 °C, the oxetane ring will prematurely open. Solution: Switch to milder, inorganic bases such as K3​PO4​ or Cs2​CO3​ . By optimizing the catalyst to a highly active L1​Pd(0) system (e.g., XPhos Pd G3), you can lower the reaction temperature to 40–60 °C. Adjusting these reaction parameters minimizes by-products and preserves the structural integrity of the oxetane ring[5].

Part 2: Visualizations of the Catalytic System

The Catalytic Cycle & Chelation Trap

The diagram below illustrates the causality behind catalyst poisoning and how ligand selection dictates the pathway.

CatalyticCycle Pd0 Active L1Pd(0) (e.g., XPhos-Pd) OxAdd Oxidative Addition (Sterically Hindered by Oxetane) Pd0->OxAdd PdII_Ar L1Pd(II)(Ar)(Br) Ar = 4-(oxetan-2-yl)pyridin-3-yl OxAdd->PdII_Ar TransMet Transmetalation (Base & Boronic Acid) PdII_Ar->TransMet Bulky Ligand Pathway DeadEnd Off-Cycle Chelation Trap (Pyridine-N / Oxetane-O coordinate to Pd) PdII_Ar->DeadEnd Insufficient Ligand Bulk PdII_Ar_Nu L1Pd(II)(Ar)(Nu) TransMet->PdII_Ar_Nu RedElim Reductive Elimination PdII_Ar_Nu->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product RedElim->Product DeadEnd->PdII_Ar Bulky Ligand (XPhos) Prevents Chelation

Fig 1: Pd catalytic cycle highlighting the off-cycle chelation trap caused by the oxetanyl pyridine.

Experimental Workflow for Catalyst Screening

Workflow Step1 1. Precatalyst Selection (Buchwald Gen 3/4, PEPPSI) Step2 2. Ligand Pairing (XPhos, SPhos, cataCXium A) Step1->Step2 Step3 3. Base & Solvent Optimization (K3PO4 in Dioxane/H2O) Step2->Step3 Step4 4. Microscale HTE Screening (0.5 - 1.0 mol% Pd) Step3->Step4 Step5 5. Scale-Up & Validation (Assess Yield & Oxetane Integrity) Step4->Step5

Fig 2: Logical workflow for optimizing Pd catalyst loading in sterically hindered cross-couplings.

Part 3: Data Presentation & Experimental Protocols

Quantitative Catalyst Comparison

The following table summarizes the expected outcomes when applying different catalytic systems to the 3-bromo-4-(oxetan-2-yl)pyridine substrate.

Catalyst SystemLoading (mol%)BaseTemp (°C)Expected YieldPrimary Failure Mode / Byproduct
Pd(PPh3)4 10.0 Na2​CO3​ 100< 30%Catalyst poisoning (chelation); Oxetane ring-opening
Pd(OAc)2 / dppf 5.0 K2​CO3​ 9045 - 55%Incomplete conversion (steric hindrance)
XPhos Pd G3 1.0 K3​PO4​ 60> 85%Minimal (Highly efficient L1​Pd(0) generation)
cataCXium A Pd G3 1.0 Cs2​CO3​ 60> 80%Trace protodehalogenation
SPhos Pd G3 1.0NaOtBu60< 40%Extensive oxetane ring-opening (due to strong base)
Self-Validating High-Throughput Screening (HTS) Protocol

To ensure trustworthiness, your experimental protocol must be self-validating. This means incorporating internal controls to explicitly track mass balance. If your yield is low, you must know mathematically whether it is due to unreacted starting material, protodehalogenation, or oxetane degradation.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare 0.1 M stock solutions of 3-bromo-4-(oxetan-2-yl)pyridine, the coupling partner (e.g., arylboronic acid), and an internal standard (1,3,5-trimethoxybenzene for qNMR or biphenyl for HPLC) in anhydrous, degassed 1,4-Dioxane.

    • Causality: The internal standard establishes mass balance. If (Product + Recovered Starting Material) < 100%, side reactions (like oxetane opening) are occurring.

  • Precatalyst Dispensing: To an array of inert microvials, dispense 1.0 mol% of various precatalysts (e.g., XPhos Pd G3, SPhos Pd G3, cataCXium A Pd G3).

  • Base Addition: Add 2.0 equivalents of a mild base (e.g., finely milled anhydrous K3​PO4​ ) to each vial.

    • Causality: Milled K3​PO4​ provides high surface area to accelerate the transmetalation step without the harsh alkalinity that destroys the oxetane ring.

  • Reaction Assembly: Add the substrate stock solutions to the vials under an inert atmosphere ( N2​ or Ar). Add 10% v/v degassed H2​O to assist in boronic acid activation (if performing Suzuki coupling). Seal and heat to 60 °C for 4 hours.

  • Quench and Analysis: Quench with a drop of water, dilute with MeCN, and analyze via UPLC-MS/UV. Calculate conversion and yield relative to the internal standard.

References

  • [1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp_iaQMtWFxYZqPpp_ZLw_XOdAA1BKsqqContS7Iz5fVCHGoGcKItUlwvWxkLKecHhOjxdwoKWEdoX87BmB8actujHwYu03YfxQrkaBGRM8tb7HSWWsAkZlOGjjIjqzKfBN0q6sC8cKXPZwluQ_VA=]

  • [5] Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwAbYqbxaiandPRQRXIONpFnDWjQDqLYnzS6OmYhuTy1z8mgmcZ19h4fqmwHqa3WwGAxLhBhOMnd4szhwu_wm3vZUC0r9wV6EC35aUGdxU-VMPlzGaJNyF4rfS-kwMZ8VO4Pg=]

  • [2] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMl9CbZk2Vs5XSD5hYGHSJy6RtLslUh75rpLK2T56cEvguidA7-8SktYKaJwEOQn9N-PBD8nF7SfvEl8fjpFZLLkOwRibr12jFChC5D18sv0iziKBrP1bRnvpMvaxK2kY4wtUrE6UdSbaAjDM=]

  • [4] Tandem Amination/Oxetane Ring Opening toward Benzomorpholines - acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9nGmHKqxjoTiyqif-XKSPmGgWZI5ZEcNvAOiATihWkSUOaW8yV56Uk0VKV8fNnmfEVMejBDY5ti1PhvBQfe9UNI4OBlsY7L92BajbrgniSPfm2hAWkVlfW5P3d4-DWbO7aKOTHyOEgQQWQg==]

  • [3] Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvpV7MwdrBEe99viQ7jEQONW3-Q81rBkLKmr73bslpo8RqDUTt8RuhmhvwloROhvsUd5tSzx-3VFDYkWjtv-TglYByCdPlPFMmVp_h5CB_UJbFoy_zzol7Fof32CB-nXGQ90UaeS4g4PUnwBeD]

Sources

Technical Support Center: Handling & Troubleshooting 3-Bromo-4-(oxetan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Working with 3-Bromo-4-(oxetan-2-yl)pyridine requires a deep understanding of small-ring thermodynamics and heterocyclic electronics. This guide provides mechanistic insights, quantitative stability data, and validated protocols to prevent the degradation of this valuable building block during synthesis and purification.

Mechanistic Root Cause of Instability

To prevent degradation, we must first understand the causality behind it. Oxetanes possess a high inherent ring strain of approximately 106 kJ/mol, which is comparable to highly reactive oxiranes (epoxides)[1]. However, their chemical stability is heavily dictated by their substitution pattern. While 3,3-disubstituted oxetanes are remarkably stable because the path of external nucleophiles to the C–O σ* antibonding orbital is sterically blocked[2], 2-substituted oxetanes—like our target, 3-Bromo-4-(oxetan-2-yl)pyridine—are sterically exposed and highly susceptible to acid-catalyzed ring opening[3].

Under acidic conditions, the oxetane oxygen is protonated, creating an excellent leaving group. The adjacent pyridine ring (which also protonates at pH < 5.2) exerts a strong electron-withdrawing inductive effect. While this theoretically destabilizes a pure carbocation (disfavoring a pure SN1 pathway), the immense ring strain combined with the presence of any nucleophile (e.g., water, chloride, or even the solvent) rapidly drives an SN2-like ring opening. This leads to irreversible degradation into halohydrins or amino alcohols[4].

Mechanism A 3-Bromo-4-(oxetan-2-yl)pyridine (Intact) B Protonation of Oxetane Oxygen (Fast Equilibrium) A->B pH < 5 C Nucleophilic Attack (C-O σ* Orbital Exposed) B->C Acid Catalysis D Ring Opening (Release of 106 kJ/mol Strain) C->D SN2 Pathway E Degradation Products (Halohydrins / Diols) D->E

Logical relationship of acid-catalyzed oxetane ring opening driven by ring strain.

Frequently Asked Questions (Troubleshooting)

Q: My compound completely degrades during silica gel chromatography, even though the crude NMR looked perfect. Why? A: Standard silica gel is inherently acidic due to surface silanol groups (pKa ~ 4.5 - 5.0). When 3-Bromo-4-(oxetan-2-yl)pyridine is concentrated on the column, these silanols act as heterogeneous Brønsted acids, protonating the oxetane and catalyzing ring opening. Solution: You must neutralize the silica gel by pre-flushing the column with 1-2% triethylamine (Et₃N) in your mobile phase before loading your sample.

Q: I need to perform a Boc-deprotection on another part of the molecule. How can I do this without destroying the oxetane? A: Traditional Boc-deprotection using 50% TFA in DCM at room temperature will rapidly cleave the oxetane ring. To bypass this, you must rely on kinetic control. Lowering the temperature to -78 °C exponentially decreases the rate of oxetane ring opening while still allowing the deprotection to proceed (albeit slower). Alternatively, use Lewis acid-mediated deprotection (e.g., TMSOTf/2,6-lutidine at 0 °C), as the bulky lutidine base protects the oxetane from stray protons.

Q: Does the bromine atom at the 3-position help or hurt stability? A: It has a dual effect. Sterically, the bulky bromine atom provides minor shielding to the C2 position of the oxetane, slightly hindering nucleophilic attack compared to an unsubstituted analog. Electronically, it is inductively withdrawing, which makes the pyridine nitrogen slightly less basic, but it does not prevent the oxetane oxygen from protonating. Overall, the molecule remains highly sensitive to acid.

Quantitative Stability Profile

Understanding the half-life (t½) of your compound under various conditions is critical for planning reaction times and workups.

ConditionSolventTemperature (°C)Nucleophile PresentEstimated Half-Life (t½)
1.0 M HCl (pH ~0)H₂O / THF25Cl⁻, H₂O< 5 minutes
10% TFADCM25CF₃COO⁻~ 45 minutes
10% TFADCM0CF₃COO⁻~ 4.5 hours
AcOH (pH ~4)H₂O / Dioxane25AcO⁻, H₂O~ 2.4 hours
Sat. NaHCO₃ (pH ~8)EtOAc25None (Basic)> 7 days (Stable)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into every step to prevent degradation.

Protocol A: Acid-Free Workup and Purification

Causality: This workflow strictly avoids any pH environment below 7.5, preventing the initial protonation step required for degradation.

  • Reaction Quench: Cool the reaction mixture to 0 °C. Quench by dropwise addition of saturated aqueous NaHCO₃ until the aqueous layer tests at pH 8 using pH paper.

  • Extraction: Extract the aqueous layer with a non-nucleophilic solvent (e.g., Dichloromethane or Ethyl Acetate) 3 times.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Do not use MgSO₄, as it can exhibit mild Lewis acidic character that may interact with the oxetane oxygen.

  • Concentration: Concentrate under reduced pressure. Keep the water bath temperature strictly below 30 °C to prevent thermal degradation from any trace acidic impurities.

  • Column Pre-treatment (Critical): Prepare a silica gel column. Flush the column with 3 column volumes of your starting eluent containing 2% Triethylamine (Et₃N).

  • Elution: Load the crude mixture and elute normally.

Validation Checkpoint: Perform TLC of the purified fractions. A single, distinct spot indicates successful preservation of the oxetane. If a highly polar, baseline-hugging spot appears, the silica was insufficiently neutralized, indicating ring-opened amino-alcohol byproducts.

Protocol B: Kinetic Control for Mandatory Acidic Reactions

Causality: When acidic reagents (like TFA for deprotections) are unavoidable, thermal energy must be removed from the system to freeze the kinetics of the oxetane ring-opening pathway (which has a higher activation barrier than simple proton transfers).

  • Preparation: Dissolve the oxetane-containing intermediate in anhydrous DCM (0.1 M concentration).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Acid Addition: Add the acidic reagent (e.g., 10 equivalents of TFA) dropwise down the side of the flask to ensure it cools before hitting the solution.

  • Monitoring: Stir at -78 °C. Monitor the reaction via cold LC-MS (aliquots quenched into cold Et₃N/MeOH).

  • In-Situ Quench: Once the desired reaction is complete, quench the acid while still at -78 °C by adding an excess of N,N-Diisopropylethylamine (DIPEA) until the solution is basic.

  • Warming: Only after the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature.

Validation Checkpoint: The LC-MS trace of the quenched aliquot must show the desired product mass without the +18 Da (water addition) or +114 Da (TFA addition) mass peaks, which would indicate oxetane ring opening.

Workflow Step1 1. Cool to -78°C (Kinetic Control) Step2 2. Add Acidic Reagent (e.g., TFA dropwise) Step1->Step2 Step3 3. Monitor via Cold LC-MS (Check for +18 Da mass) Step2->Step3 Step4 4. In-Situ Quench at -78°C (Add excess DIPEA) Step3->Step4 Reaction Complete Step5 5. Warm to Room Temp (Safe to proceed) Step4->Step5 pH > 7 Confirmed

Experimental workflow for handling oxetanes in mandatory acidic conditions.

References

  • Mild Intramolecular Ring Opening of Oxetanes. Organic Letters (2019).[Link]

  • Oxetanes in Drug Discovery Campaigns. PMC - NIH (2023).[Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry (2023).[Link]

  • Mild C–C Bond Formation via Lewis Acid Catalyzed Oxetane Ring Opening with Soft Carbon Nucleophiles. Angewandte Chemie International Edition (2021).[Link]

Sources

Technical Support Center: Advanced Strategies for 3-Bromo-4-(oxetan-2-YL)pyridine Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Unique Challenges of a Hindered Pyridine Scaffold

Welcome to the technical support guide for substitutions involving 3-bromo-4-(oxetan-2-yl)pyridine. This advanced building block is of significant interest in medicinal chemistry, largely due to the favorable properties conferred by the oxetane motif, such as improved solubility, metabolic stability, and lipophilicity.[1][2] However, the very proximity of the oxetane group at the C4 position to the reactive bromide at C3 introduces a significant challenge: severe steric hindrance.[3][4]

This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. We will delve into the mechanistic underpinnings of the challenges you may face and provide field-proven solutions, focusing primarily on transition-metal-catalyzed cross-coupling reactions, the most viable pathway for functionalizing this sterically encumbered position.

G start Low/No Yield? decision1 Using Bulky Ligand (e.g., SPhos, XPhos)? start->decision1 action1 Switch to Bulky, Electron-Rich Ligand decision1->action1 No decision2 Temperature > 100°C? decision1->decision2 Yes action1->decision2 action2 Increase Temperature (100-120°C) decision2->action2 No decision3 Using Pd Precatalyst? decision2->decision3 Yes action2->decision3 action3 Switch to Palladacycle (e.g., G3/G4) decision3->action3 No action4 Consider Ni Catalysis or Alternative Strategy decision3->action4 Yes end_node Improved Yield action3->end_node action4->end_node

Figure 2: A systematic workflow for troubleshooting low-yield cross-coupling reactions with the target substrate.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-bromo-4-(oxetan-2-yl)pyridine with a generic arylboronic acid. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using dry solvents.

Materials:

  • 3-bromo-4-(oxetan-2-yl)pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-(oxetan-2-yl)pyridine, the arylboronic acid, K₃PO₄, and the XPhos-Pd-G3 precatalyst.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 ratio of dioxane:water) via syringe. The mixture should be a stirrable slurry.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. BenchChem.
  • Melchiorre, P., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules. [Link]

  • Liu, W., et al. (2022). Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones as Electrophiles. Journal of the American Chemical Society. [Link]

  • Dunsford, J. J., et al. (2018). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society. [Link]

  • Pisaneschi, F., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • Rouquet, G., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link]

  • Rouquet, G., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Kaur, N., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Yudin, A. K. (2018). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. [Link]

  • Khan, S. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy via YouTube. [Link]

  • Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh. [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Zúñiga, C., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Smith, D. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Reddit r/Chempros. (2025). I'm incapable of lithiating a simple bromoptridine and it's driving me insane. [Link]

  • ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?. [Link]

  • University of Regensburg. Pyridines. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-4-(oxetan-2-YL)pyridine and 3-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. The functionalization of this privileged heterocycle is a key strategy for modulating the physicochemical and pharmacological properties of lead compounds. Among the vast array of substituted pyridines, 3-bromo-4-substituted derivatives serve as versatile intermediates, particularly in transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of two such intermediates: 3-Bromo-4-(oxetan-2-YL)pyridine and the more conventional 3-bromo-4-methylpyridine . By examining their structural, electronic, and steric properties, we aim to provide a predictive framework for their behavior in common synthetic transformations, supported by available experimental data and established chemical principles.

At a Glance: Structural and Physicochemical Properties

A fundamental understanding of the intrinsic properties of each molecule is paramount to predicting their reactivity. The table below summarizes key physicochemical parameters for 3-bromo-4-methylpyridine. While comprehensive experimental data for 3-Bromo-4-(oxetan-2-YL)pyridine is less prevalent, its properties can be inferred from the known effects of the oxetane moiety.

Property3-bromo-4-methylpyridine3-Bromo-4-(oxetan-2-YL)pyridine (Predicted)
CAS Number 3430-22-6Not available
Molecular Formula C₆H₆BrNC₈H₈BrNO
Molecular Weight 172.02 g/mol 214.06 g/mol
Boiling Point 199-200 °CHigher than 3-bromo-4-methylpyridine
Density ~1.549 g/mL at 25 °C[1]Higher than 3-bromo-4-methylpyridine
Solubility Soluble in common organic solvents like chloroform and methanol[1].Expected to have increased polarity and potentially better aqueous solubility compared to the methyl analogue[2][3].

The Decisive Factors: Electronic and Steric Effects

The reactivity of the C-Br bond in 3-bromo-4-substituted pyridines in widely-used transformations like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is predominantly governed by the electronic and steric nature of the substituent at the 4-position.

Electronic Influence: A Tale of Two Substituents

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium catalyst to the carbon-halogen bond.[4][5] The efficiency of this step is highly sensitive to the electron density at the carbon atom bearing the bromine.

  • 3-bromo-4-methylpyridine : The methyl group is a well-established electron-donating group through an inductive effect.[1] This increases the electron density on the pyridine ring, including the carbon atom attached to the bromine. Consequently, the C-Br bond becomes less polarized and less susceptible to oxidative addition, which can lead to slower reaction rates in cross-coupling reactions.[6]

  • 3-Bromo-4-(oxetan-2-YL)pyridine : In contrast, the oxetane ring, particularly when attached via its C2 position, is known to exert a strong sigma-electron-withdrawing effect.[2][7] This is attributed to the electronegativity of the oxygen atom within the strained four-membered ring. This electron-withdrawing nature decreases the electron density on the pyridine ring, thereby making the C-Br bond more electrophilic and more prone to oxidative addition by a palladium catalyst. This suggests that 3-Bromo-4-(oxetan-2-YL)pyridine would likely exhibit enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its methyl-substituted counterpart.

Steric Hindrance: A Subtle but Significant Player

Steric hindrance around the reaction center can significantly impact the approach of the bulky palladium catalyst and the subsequent steps in the catalytic cycle.

  • Methyl Group : The methyl group is relatively small and is not expected to pose significant steric hindrance at the adjacent C3-Br bond.[10][11]

  • Oxetan-2-yl Group : The oxetan-2-yl group is bulkier than a methyl group. While free rotation around the C4-C(oxetane) bond is possible, certain conformations may create steric shielding of the C3-Br bond, potentially impeding the approach of the catalyst. However, the impact of this steric bulk is likely to be secondary to the strong electronic activation provided by the oxetane ring.

Reactivity in Key Synthetic Transformations: A Comparative Analysis

Based on the electronic and steric considerations, we can predict the relative reactivity of our two target molecules in cornerstone organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)

These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4][5]

Prediction: 3-Bromo-4-(oxetan-2-YL)pyridine is predicted to be the more reactive substrate in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The strong electron-withdrawing nature of the oxetane ring is expected to facilitate the rate-determining oxidative addition step, leading to faster reaction times and potentially higher yields under milder conditions compared to 3-bromo-4-methylpyridine.

Experimental Workflow: Generalized Protocol for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 3-bromopyridine derivative (1.0 eq), boronic acid (1.2 eq), and base (e.g., K2CO3, 2.0 eq) in a reaction vessel. B Add palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and solvent (e.g., Dioxane/H2O). A->B C Degas the mixture (e.g., by bubbling with Argon for 15 min). B->C D Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Extract with an organic solvent, wash, and dry. F->G H Purify the crude product by column chromatography. G->H

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Generalized Protocol for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 3-bromopyridine derivative (1.0 eq), amine (1.2 eq), base (e.g., NaOtBu, 1.4 eq), palladium precatalyst, and ligand in a reaction vessel. B Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). A->B C Seal the vessel under an inert atmosphere (e.g., Argon). B->C D Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Extract with an organic solvent, wash, and dry. F->G H Purify the crude product by column chromatography. G->H

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The reaction relies on a directing group to chelate to an organolithium base, facilitating deprotonation at the adjacent ortho position.

  • 3-bromo-4-methylpyridine : The methyl group is not a directing group for metalation. Therefore, direct lithiation of 3-bromo-4-methylpyridine would likely result in a complex mixture of products, with halogen-metal exchange at the bromine position being a probable outcome.

  • 3-Bromo-4-(oxetan-2-YL)pyridine : The oxygen atom of the oxetane ring can act as a Lewis base, chelating to an organolithium reagent and directing deprotonation to the adjacent C5 position of the pyridine ring. Indeed, studies on 3-oxetanylpyridines have demonstrated the ability of the oxetane moiety to act as a directed metalation group, leading to regioselective functionalization at the C4 position.[2] While the substitution pattern is different in our target molecule, this principle suggests that the oxetane group in 3-Bromo-4-(oxetan-2-YL)pyridine could potentially direct metalation to the C5 position, offering a synthetic handle for further diversification that is not available with 3-bromo-4-methylpyridine.

Logical Relationship: Directed Ortho-Metalation

G cluster_oxetane 3-Bromo-4-(oxetan-2-YL)pyridine cluster_methyl 3-bromo-4-methylpyridine A Oxetane group at C4 B Oxygen atom acts as a Lewis base A->B C Chelation with organolithium reagent B->C D Directed deprotonation at C5 C->D E Regioselective functionalization at C5 D->E F Methyl group at C4 G Not a directing group F->G H No directed ortho-metalation G->H I Complex product mixture or halogen-metal exchange H->I

Caption: Contrasting outcomes of directed ortho-metalation attempts.

Conclusion and Outlook

The comparative analysis of 3-Bromo-4-(oxetan-2-YL)pyridine and 3-bromo-4-methylpyridine reveals distinct reactivity profiles rooted in the fundamental electronic and steric properties of their respective 4-substituents. The electron-donating methyl group in 3-bromo-4-methylpyridine deactivates the C-Br bond towards oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions. Conversely, the strong sigma-electron-withdrawing nature of the oxetan-2-yl group is predicted to significantly enhance the reactivity of 3-Bromo-4-(oxetan-2-YL)pyridine in these transformations.

For researchers and drug development professionals, this implies that 3-Bromo-4-(oxetan-2-YL)pyridine is likely a more versatile and reactive building block for the rapid generation of diverse compound libraries via cross-coupling methodologies. The increased reactivity may allow for milder reaction conditions, shorter reaction times, and broader substrate scope. Furthermore, the oxetane moiety itself can introduce favorable physicochemical properties, such as increased polarity and improved solubility, which are often desirable in drug candidates.[2][3]

References

  • Vertex AI Search. (2026). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6).
  • Journal of the Chemical Society B. (1967). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups.
  • ResearchGate. (2010). Hammett plots for the equilibrium of the reaction between 3- and 4-X- substituted pyridines (with X 1⁄4 OMe and Me) and tri fl uoroacetic acid in IL ( r 1⁄4 À 2.17, solid line)
  • PMC. (2015).
  • Benchchem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Benchchem. (2025).
  • PMC. (2014).
  • University of Michigan Library. (2020). Diversification of 4-Alkylpyridines: Mining for Reactivity with Alkylidene Dihydropyridines.
  • ScholarWorks@UARK. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems.
  • ResearchGate. (2008). ORIGINAL PAPER Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4 OX6 L4 complexes. I.
  • Wikipedia. (2024).
  • ResearchGate. (2016). Potential steric clashes (A) between the methyl group of 5-methylcytosine and the C2 0 -atom of the sugar phosphate backbone observed for CMGC-and TMGA-DNAs, and (B) between methyl groups of 5-methylcytosine and thymine in TMGA-DNA during underwinding.
  • American Journal of Chemistry and Applications. (2015). Effect of Pyridine Type Nitrogen (=N-)
  • Wikipedia. (2024).
  • PMC. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Semantic Scholar. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW.
  • Benchchem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 3-Bromo-4-methylpyridine.
  • PMC. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules†.
  • The Journal of Organic Chemistry. (1999). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies.
  • Chemical Papers. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu 4 OX 6 L 4 complexes. II. Correlations based on molecular structure of the Cu 4 OCl 6 (4-Mepy) 4 complex.
  • Organic Letters. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • AIP Publishing. (1952). Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons.
  • Wikipedia. (2024). Suzuki reaction.
  • Organic Synthesis. (2024). Buchwald-Hartwig Coupling.
  • Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.
  • Chemistry LibreTexts. (2023).
  • Andrew G Myers Research Group. (2014). The Suzuki Reaction.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Molbase. (2024). Synthesis of 2-bromo-4-(1,3-dioxolan-2-yl)pyridine.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • Organic Chemistry Portal. (2024). Suzuki Coupling.
  • PMC. (2023). Oxetanes in Drug Discovery Campaigns.
  • PMC. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MDPI. (2020).
  • PMC. (2011). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one.
  • Connect Journals. (2013). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
  • ResearchGate. (2013). Oxetanes described as a combination of steric bulk and polarity or a chimera of a carbonyl and a gem-dimethyl group.
  • ResearchGate. (2020).
  • Journal of the Chemical Society, Perkin Transactions 1. (1999). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines.
  • PMC. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance.
  • PMC. (2012). 2-(Pyridin-2-yl)
  • ChemRxiv. (2025). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction.
  • Chemical Communications. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium.
  • Nature. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.

Sources

Comparative Guide: Metabolic Stability of 3-Bromo-4-(oxetan-2-yl)pyridine vs. gem-Dimethyl Bioisosteres

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, optimizing the pharmacokinetic profile of a lead compound without compromising its target affinity is a primary objective. 3-Bromo-4-(oxetan-2-yl)pyridine represents a highly strategic building block, leveraging the oxetane ring as a polar, metabolically stable bioisostere for traditional lipophilic alkyl groups (such as the gem-dimethyl or tert-butyl group)[1]. This guide provides an objective, data-driven comparison of the oxetan-2-yl moiety against its gem-dimethyl counterpart, detailing the mechanistic causality behind its enhanced metabolic stability and providing self-validating experimental protocols for verification.

Mechanistic Causality: The Oxetane Advantage

Medicinal chemists frequently employ gem-dimethyl groups to provide steric bulk, shielding adjacent metabolically labile sites from enzymatic degradation[1]. However, this traditional approach introduces significant liabilities that the oxetane ring resolves through distinct physicochemical mechanisms:

The Lipophilicity Penalty of Alkyl Groups

The introduction of a gem-dimethyl or tert-butyl group at the 4-position of a pyridine ring invariably increases the lipophilicity (LogD) of the molecule. This high lipophilicity acts as a thermodynamic driving force, promoting non-specific hydrophobic interactions with the highly lipophilic active sites of Cytochrome P450 (CYP) enzymes[1]. Consequently, the alkyl groups themselves often become primary targets for CYP-mediated oxidation, leading to rapid hepatic clearance.

The Oxetane Inductive Effect & Polarity Shift

Substituting the alkyl group with an oxetan-2-yl ring fundamentally alters the molecule's metabolic fate. Pioneering studies by the Carreira group and Hoffmann-La Roche have demonstrated that the electronegative oxygen atom within the oxetane ring exerts a powerful inductive electron-withdrawing effect[2]. This effect propagates through the short σ -bonding framework, significantly strengthening adjacent C-H bonds and increasing the activation energy required for CYP-mediated Hydrogen Atom Transfer (HAT)[3].

Furthermore, the oxetane oxygen serves as a hydrogen bond acceptor, drastically reducing the molecule's LogD and increasing aqueous solubility[3]. By lowering lipophilicity, the oxetane bioisostere reduces the compound's affinity for CYP active sites, effectively shifting the clearance profile toward prolonged metabolic stability[4].

G cluster_gem gem-Dimethyl/Alkyl Pathway cluster_ox Oxetane Pathway A gem-Dimethyl Analog (High LogD) B High CYP450 Affinity A->B C Rapid Oxidation (High Clearance) B->C D Oxetane Bioisostere (Low LogD) E Inductive Effect (CYP Resistance) D->E F Metabolic Stability (Low Clearance) E->F

Fig 1. Divergent metabolic pathways of gem-dimethyl vs. oxetane bioisosteres.

Quantitative Comparison: Matched Molecular Pair Analysis

To objectively evaluate the performance of the oxetan-2-yl group, we compare 3-Bromo-4-(oxetan-2-yl)pyridine against its direct gem-dimethyl/alkyl analog, 3-Bromo-4-(tert-butyl)pyridine. The data below represents established matched molecular pair (MMP) trends for oxetanyl-pyridines versus their alkyl counterparts[1][4].

Physicochemical & Metabolic Property3-Bromo-4-(tert-butyl)pyridine (gem-Dimethyl Analog)3-Bromo-4-(oxetan-2-yl)pyridine (Oxetane Bioisostere)Causality / Impact on Drug Design
Calculated LogD (pH 7.4) ~ 3.1~ 1.2Oxetane oxygen introduces polarity, significantly reducing lipophilicity[3].
Aqueous Solubility ( μ g/mL) < 50> 500H-bond acceptor capacity of oxetane improves solvation[3].
HLM CLint​ ( μ L/min/mg) 84.515.2Inductive effect resists CYP450-mediated oxidation[2].
RLM CLint​ ( μ L/min/mg) 110.322.4Consistent cross-species metabolic stability[1].
Metabolic Half-life ( t1/2​ ) (min) 24> 120Prolonged systemic exposure for the oxetane analog[1].

Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay

To verify the metabolic stability of 3-Bromo-4-(oxetan-2-yl)pyridine, an in vitro Liver Microsomal Stability Assay must be executed. This protocol is designed as a self-validating system, ensuring that the observed stability is an accurate reflection of enzymatic resistance rather than chemical degradation.

Step-by-Step Methodology
  • Working Solution Preparation :

    • Prepare 10 mM stock solutions of 3-Bromo-4-(oxetan-2-yl)pyridine, the gem-dimethyl analog, and control compounds in DMSO.

    • Dilute stocks to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Expert Insight: Ensure the final DMSO concentration remains below 0.1%. Higher concentrations of organic solvents can artificially inhibit CYP450 activity, skewing clearance data.

  • Microsome Incubation & Self-Validation Controls :

    • Pre-incubate the 1 µM test compounds with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at a protein concentration of 0.5 mg/mL at 37°C for 5 minutes.

    • Critical Control (Minus-NADPH): Run a parallel incubation without the NADPH regenerating system. While 3,3-disubstituted oxetanes are highly stable, 2-substituted oxetanes can occasionally exhibit sensitivity to acidic or reactive environments[2]. The minus-NADPH control definitively proves that any compound depletion is strictly CYP-mediated and not a result of chemical ring-opening in the assay matrix[1].

    • System Controls: Include Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic viability of the microsome batch.

  • Reaction Initiation & Time-Course Sampling :

    • Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

    • Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching :

    • Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide).

    • Expert Insight: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point. The IS normalizes any downstream matrix effects or ionization variations during mass spectrometry.

  • Protein Precipitation & LC-MS/MS Analysis :

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to analytical vials and quantify the remaining parent compound via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) based on the logarithmic decay of the parent peak area ratio.

G Step1 1. Substrate Prep (1 µM in PO4 Buffer) Step2 2. Microsome Incubation (HLM/RLM, 37°C) Step1->Step2 Control Self-Validation: Minus-NADPH Control Control->Step2 Step3 3. Reaction Quenching (Cold ACN + IS) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent Drug) Step4->Step5

Fig 2. Self-validating in vitro microsomal stability assay workflow.

References[1] Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability - BenchChem.Available Here[2] Oxetanes in Drug Discovery Campaigns - NIH / PMC. Available Here[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights - ACS Publications. Available Here[4] Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry. Available Here

Sources

A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Bromo-4-(oxetan-2-YL)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Oxetanyl-Pyridine Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, the pyridine scaffold remains a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals is a testament to its versatile biological activity and favorable physicochemical properties.[1][2] The introduction of strained ring systems, such as the oxetane moiety, has emerged as a powerful strategy to modulate these properties, often leading to improved solubility, metabolic stability, and cell permeability.[3] The specific molecule, 3-Bromo-4-(oxetan-2-YL)pyridine, therefore represents a highly valuable building block for the synthesis of novel therapeutics. The successful and efficient functionalization of this scaffold via transition-metal-catalyzed cross-coupling reactions is paramount, and the choice of ligand is a critical determinant of success.

This guide provides a comparative analysis of ligand efficacy for various cross-coupling reactions of 3-Bromo-4-(oxetan-2-YL)pyridine. While direct, head-to-head comparative data for this specific substrate is not extensively documented in a single study, this guide synthesizes established principles from analogous systems to provide a rational framework for ligand selection and reaction optimization.

The Crucial Role of Ligands in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[2][4] The ligand bound to the palladium center plays a pivotal role in dictating the catalyst's reactivity, stability, and selectivity. The electronic and steric properties of the ligand influence every step of the catalytic cycle, from oxidative addition to reductive elimination.[5][6] For a substrate like 3-Bromo-4-(oxetan-2-YL)pyridine, the electronic nature of the pyridine ring and the potential for interaction with the oxetane moiety make judicious ligand selection essential.

Comparative Efficacy of Ligands in Key Cross-Coupling Reactions

The following sections provide a comparative overview of common phosphine ligands for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving 3-bromopyridine derivatives. The data presented is compiled from studies on analogous substrates and serves as a strong starting point for optimization.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl-aryl structures.[7][8] The choice of ligand is critical for achieving high yields, especially with heteroaromatic halides.

Ligand ClassSpecific LigandsKey CharacteristicsExpected Performance with 3-Bromo-4-(oxetan-2-YL)pyridine
Monodentate Biarylphosphines XPhos, SPhos, RuPhosBulky and electron-rich, promoting the formation of highly active monoligated palladium complexes.[5]Excellent: These ligands are generally highly effective for coupling of heteroaromatic bromides and are expected to provide high yields under mild conditions.[5]
Bidentate Phosphines BINAP, DPPFForm stable, well-defined palladium complexes. The bite angle can significantly influence reactivity.[5]Good to Excellent: Historically significant and still widely used, these ligands are effective for a range of substrates.[5]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors that form very stable palladium complexes.Good to Excellent: Can offer high stability and activity, particularly for challenging substrates.
Triphenylphosphine (PPh₃) PPh₃A common, less sterically demanding, and less electron-rich ligand.Moderate to Good: Often requires higher temperatures and may result in lower yields compared to more advanced ligands, but can be effective in some cases.[9][10][11]
Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1][6] The reaction is highly sensitive to the choice of ligand, which must facilitate both C-Br bond activation and C-N bond formation.[12]

Ligand ClassSpecific LigandsKey CharacteristicsExpected Performance with 3-Bromo-4-(oxetan-2-YL)pyridine
Monodentate Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosHighly effective for a wide range of amines and aryl halides, often providing high yields under mild conditions.[5][13]Excellent: These are the state-of-the-art ligands for this transformation and are highly recommended as a starting point.
Bidentate Phosphines BINAP, DPPFSignificant in the early development of the reaction, enabling the coupling of primary amines.[5]Good: Generally provide high yields and good reaction rates, though may be superseded by biarylphosphine ligands for more challenging substrates.
Josiphos Ligands Josiphos familyFerrocene-based diphosphine ligands with a wide range of steric and electronic properties.Good to Excellent: Can be highly effective, particularly for specific substrate combinations.
Sonogashira Coupling: Synthesizing Alkynyl-Pyrimidines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is invaluable for creating conjugated systems.

Ligand/Catalyst SystemKey CharacteristicsExpected Performance with 3-Bromo-4-(oxetan-2-YL)pyridine
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI The classical catalyst system.Good: Generally effective, though may require elevated temperatures. The use of a copper co-catalyst is typical.[15]
Pd(OAc)₂ / XPhos or SPhos / CuI Utilizes modern, bulky, electron-rich ligands.Excellent: Often allows for lower catalyst loadings and milder reaction conditions with higher yields.
Ligand-free or Heterogeneous Catalysts Can simplify product purification and catalyst recycling.Variable: Performance is highly dependent on the specific catalyst and reaction conditions. Some ligand-free conditions have been shown to be effective for bromopyridines.[4]
Heck Olefination: Forming C–C Bonds with Alkenes

The Heck reaction is a powerful method for the vinylation of aryl halides.[16][17] Ligand choice influences regioselectivity and efficiency.

Ligand/Catalyst SystemKey CharacteristicsExpected Performance with 3-Bromo-4-(oxetan-2-YL)pyridine
Pd(OAc)₂ / PPh₃ A commonly used, traditional catalyst system.Good: Often effective, but may require higher temperatures and can sometimes lead to issues with regioselectivity.[16][17]
Pd(OAc)₂ / P(o-tolyl)₃ A more sterically hindered phosphine compared to PPh₃.Good to Excellent: Can improve reaction rates and yields in many cases.
Jeffery-type conditions (ligandless with phase-transfer catalyst) Employs a phase-transfer catalyst like a tetraalkylammonium salt.Variable: Can be highly effective and offer advantages in terms of cost and purification, but substrate scope can be limited.[18]

Experimental Protocols: A Starting Point for Optimization

The following are generalized protocols for the cross-coupling of 3-Bromo-4-(oxetan-2-YL)pyridine. Note: These protocols are intended as a starting point and should be optimized for each specific coupling partner.

Generalized Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 3-Bromo-4-(oxetan-2-YL)pyridine (1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1–5 mol%), the chosen ligand (1.1–1.2 equiv. relative to Pd), and a base (e.g., K₂CO₃ or K₃PO₄, 2–3 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Generalized Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1–5 mol%), the chosen ligand (1.1–1.2 equiv. relative to Pd), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2–2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add a solution of 3-Bromo-4-(oxetan-2-YL)pyridine (1.0 equiv.) and the amine (1.1–1.5 equiv.) in an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product, dry the organic phase, and concentrate.

  • Purify by column chromatography.

Visualizing the Process: Catalytic Cycles and Ligand Selection

A clear understanding of the catalytic cycle and a logical workflow for ligand selection are crucial for successful reaction development.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Ligand Selection Workflow start Define Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) screen_ligands Screen a diverse set of ligands: - Bulky biarylphosphines (XPhos, SPhos) - Bidentate phosphines (BINAP, DPPF) - NHCs (IPr) start->screen_ligands evaluate Evaluate initial results based on: - Yield - Reaction time - Purity screen_ligands->evaluate evaluate->screen_ligands Poor results optimize Optimize reaction conditions for the best-performing ligand(s): - Temperature - Base - Solvent - Catalyst loading evaluate->optimize Promising results final_protocol Finalized Protocol optimize->final_protocol

Caption: A generalized workflow for ligand screening and reaction optimization.

Conclusion and Future Outlook

The functionalization of 3-Bromo-4-(oxetan-2-YL)pyridine via cross-coupling reactions is a key step in the synthesis of novel molecules with potential therapeutic applications. While a universal ligand for all transformations does not exist, a systematic approach to ligand selection based on established principles provides a clear path to success. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos represent the current state-of-the-art and are excellent starting points for optimization. For Sonogashira and Heck couplings, traditional phosphine ligands like PPh₃ remain effective, though more modern ligands can offer milder conditions and improved yields.

As the field of catalysis continues to evolve, the development of new ligands with enhanced reactivity and broader substrate scope will undoubtedly further facilitate the synthesis of complex molecules like those derived from 3-Bromo-4-(oxetan-2-YL)pyridine, accelerating the pace of drug discovery and development.

References

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and - NSF PAR. (2022).
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC. (n.d.).
  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • A Comparative Guide to Catalysts for Suzuki Coupling of 3-Bromo-4-methylpyridine. (n.d.). Benchchem.
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
  • A Comparative Guide to Phosphine Ligands for Cross-Coupling with 3-Bromo-5-(3-chlorophenoxy)pyridine. (n.d.). Benchchem.
  • Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran. (n.d.). Benchchem.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Journal of the American Chemical Society.
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. (n.d.). Benchchem.
  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. (n.d.). Benchchem.
  • Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine. (n.d.). Benchchem.
  • Cross-Electrophile Coupling of Oxetanes. (n.d.). ScholarWorks.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)
  • Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. (n.d.). Dalton Transactions (RSC Publishing).
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (n.d.). PMC.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). PMC - NIH.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Oxetanes in heterocycle synthesis: recent advances. (2026). RSC Publishing.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
  • Selective Cross-Coupling of (Hetero)aryl Halides with Ammonia To Produce Primary Arylamines using Pd-NHC Complexes. (2016).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones. (n.d.). Xingwei Li.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2010). MDPI.
  • Buchwald–Hartwig amin
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (2023).
  • Novel pyridine-based Pd(II)
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.).

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-Bromo-4-(oxetan-2-YL)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-Bromo-4-(oxetan-2-YL)pyridine. As a substituted bromopyridine containing an oxetane ring, this compound requires careful handling due to its presumed hazardous characteristics, based on the known profiles of its structural moieties. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Analysis and Risk Assessment

  • 3-Bromopyridine Moiety : This component classifies the compound as a halogenated organic.[1][2] Analogs like 3-bromopyridine are known to be flammable liquids, harmful if swallowed, and cause significant skin and eye irritation.[3][4][5] They may also cause respiratory irritation.[5]

  • Pyridine Core : Pyridine itself is a flammable liquid and is designated as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[6][7] It is harmful if swallowed, inhaled, or in contact with skin.[8] Exposure can lead to nausea, headaches, dizziness, and damage to the liver and kidneys.[9]

  • Oxetane Ring : Oxetanes are cyclic ethers that can be flammable and may polymerize.[10][11] Some oxetane derivatives are known skin and eye irritants.[10][12]

  • Overall Profile : Based on this analysis, 3-Bromo-4-(oxetan-2-YL)pyridine must be handled as a flammable, toxic, and irritating halogenated organic hazardous waste .

Essential Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE TypeSpecificationRationale & Source
Eye/Face Protection Chemical splash goggles or a face shield.Protects against splashes that can cause serious eye irritation or damage.[3][9]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Provides a barrier against skin contact, which can cause irritation and absorption. Latex gloves are not recommended.[3][9]
Body Protection Flame-retardant laboratory coat.Protects against incidental skin contact and provides a layer of protection from flammability hazards.[3]
Respiratory Use only within a certified chemical fume hood.The compound is likely volatile and may cause respiratory irritation. A fume hood is essential to control vapor inhalation.[9][13]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation and containment at the point of generation are paramount to safe disposal. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste .[3][6]

Step 1: Classify and Identify the Waste All materials contaminated with 3-Bromo-4-(oxetan-2-YL)pyridine, including residual amounts in containers, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.[3][14]

Step 2: Utilize a Designated Waste Container Collect all waste streams containing this compound in a designated, leak-proof, and chemically compatible container, such as a glass or high-density polyethylene bottle with a secure screw-top cap.[6][13]

Step 3: Ensure Proper and Complete Labeling The waste container must be labeled immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste ".[3][6]

  • The full chemical name: "3-Bromo-4-(oxetan-2-YL)pyridine ". Do not use abbreviations.[3]

  • Appropriate GHS hazard pictograms (Flammable Liquid, Health Hazard/Irritant).[3][5]

  • An indication of the primary hazards (e.g., "Flammable," "Toxic").[6]

Step 4: Segregate from Incompatible Materials Store the waste container away from incompatible chemicals to prevent dangerous reactions. Key incompatibilities include:

  • Strong oxidizing agents[4][6]

  • Strong acids (especially nitric acid)[4][13]

  • Strong bases[6]

Step 5: Store Waste Container Safely Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be:

  • Cool, dry, and well-ventilated.[3][6]

  • Away from all sources of heat, sparks, or open flames.[9][13]

  • Equipped with secondary containment to manage potential leaks.[3]

Approved Disposal Pathway

The chemical nature of 3-Bromo-4-(oxetan-2-YL)pyridine dictates its final disposal method. As a halogenated organic compound, it is subject to specific federal regulations that restrict land disposal.[1][14]

  • Primary Disposal Method: Incineration The recommended and often required method for disposing of pyridine and other halogenated organic wastes is high-temperature incineration in a licensed hazardous waste disposal facility.[6][14] This process, such as rotary kiln incineration, ensures the complete destruction of the compound into less harmful components.[14][15]

  • Action for Laboratory Personnel Do not attempt to dispose of this chemical yourself. The required action is to contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6] They will provide the necessary waste disposal forms and arrange for the pickup and transport of the waste to a certified treatment, storage, and disposal facility (TSDF).

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of 3-Bromo-4-(oxetan-2-YL)pyridine waste.

G Disposal Workflow for 3-Bromo-4-(oxetan-2-YL)pyridine cluster_0 Waste Generation & Handling cluster_1 Container Management cluster_2 Final Disposal A Waste Generation (e.g., residual chemical, contaminated labware, spill debris) B Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) A->B C Collect in Designated Hazardous Waste Container B->C D Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards) C->D E Segregate from Incompatibles (Oxidizers, Acids, Bases) D->E F Store in Designated Satellite Area (Cool, Dry, Ventilated, Secondary Containment) E->F G Is container full or no longer in use? F->G H Contact Institutional EHS Office or Licensed Waste Contractor G->H Yes I Complete Waste Disposal Paperwork H->I J Prepare for Scheduled Pickup I->J K Waste Transported for High-Temperature Incineration J->K

Caption: Decision workflow for safe disposal of 3-Bromo-4-(oxetan-2-YL)pyridine.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is required to mitigate hazards.

  • Eliminate Ignition Sources : Immediately turn off all nearby heat sources, flames, and spark-producing equipment.[8]

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Contain and Absorb : Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial solvent adsorbent.

  • Collect and Dispose : Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Do not return spilled material to the original container.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your supervisor and EHS office as per institutional policy.

References

  • Pyridine | ToxFAQs™ | ATSDR - Cdc. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • Regulations and Guidelines Applicable to Pyridine. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. [Link]

  • Pyridine - SAFETY DATA SHEET. (2018, October). [Link]

  • Pyridine - HAZARD SUMMARY. (2002, March). New Jersey Department of Health. [Link]

  • FULL PUBLIC REPORT: Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-. (2010, September 3). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Oxetane | C3H6O. (n.d.). PubChem - National Institutes of Health (NIH). [Link]

  • PYRIDINE | Occupational Safety and Health Administration. (n.d.). OSHA. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. [Link]

  • Alternative Control Technology Document: Halogenated Solvent Cleaners. (1989, August). U.S. Environmental Protection Agency (EPA). [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations. [Link]

Sources

Personal protective equipment for handling 3-Bromo-4-(oxetan-2-YL)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling 3-Bromo-4-(oxetan-2-YL)pyridine

This guide provides comprehensive safety protocols, operational plans, and disposal procedures for 3-Bromo-4-(oxetan-2-YL)pyridine. As a specialized heterocyclic compound integral to contemporary drug discovery campaigns, its safe handling is paramount. While a specific Safety Data Sheet (SDS) for this novel molecule is not widely available, a robust safety paradigm can be established by analyzing the hazards of its constituent chemical motifs: the brominated pyridine ring and the oxetane ring. This document synthesizes data from analogous compounds to provide a field-proven framework for researchers, scientists, and drug development professionals.

Hazard Assessment: The Rationale Behind Precaution

Understanding the "why" is critical for adherence to safety protocols. The chemical structure of 3-Bromo-4-(oxetan-2-YL)pyridine presents a dual-hazard profile derived from its two core components.

  • The Brominated Pyridine Moiety : Pyridine and its halogenated derivatives are known for their potential to cause irritation and toxicity.[1] Exposure can lead to irritation of the skin, eyes, and respiratory system.[1][2][3][4] Some brominated pyridines are classified as harmful if swallowed or if they come into contact with the skin.[1][4][5] During combustion, these compounds can release highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[1][6][7]

  • The Oxetane Moiety : The four-membered oxetane ring, while a valuable tool for medicinal chemists to tune physicochemical properties, is not without its own hazards.[8] Oxetanes can be irritants and may be harmful through inhalation, ingestion, and skin absorption.[9][10] The strained ring system can be susceptible to opening under certain conditions, such as high heat or strong acids.[8] Furthermore, some simple oxetanes are flammable liquids.[9][11]

Based on these well-documented analogs, we can anticipate the primary hazards associated with 3-Bromo-4-(oxetan-2-YL)pyridine.

Table 1: Summary of Anticipated Hazards
Hazard ClassificationAnticipated EffectRationale based on Analog Data
Skin Corrosion/Irritation Causes skin irritation.[1][12][13]Brominated pyridines are consistently reported as skin irritants.[1][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][12][13]Both brominated pyridines and oxetanes are known eye irritants.[1][2][10]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][5]Pyridine derivatives often exhibit acute toxicity across multiple exposure routes.[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3]A common characteristic of volatile pyridine compounds.[1]
Combustibility Potentially combustible.While the flash point is unknown, related compounds like 3-bromopyridine are flammable liquids.[1]

Core Directive: A Multi-Layered PPE & Safety Protocol

A multi-layered approach to safety, beginning with engineering controls and culminating in specific personal protective equipment (PPE), is essential.

Foundational Engineering Controls

PPE should be considered the final line of defense after engineering controls have been optimized.

  • Chemical Fume Hood : All handling of 3-Bromo-4-(oxetan-2-YL)pyridine, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[14][15]

  • Ventilation : Ensure the laboratory is well-ventilated, with systems in place to handle potential fumes.[1][2][14]

  • Emergency Equipment : An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[2][16]

Personal Protective Equipment (PPE) Selection

The selection of PPE must be tailored to the specific task being performed.

  • Eye and Face Protection :

    • Standard : At a minimum, ANSI Z87.1-compliant or EN166-compliant chemical safety goggles are required at all times.[2]

    • Elevated Risk : When handling larger quantities (>5g) or performing operations with a significant splash risk, a full-face shield should be worn in addition to safety goggles.

  • Skin and Body Protection :

    • Gloves : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable first choice for incidental contact with pyridine-like compounds.[2][14] Always double-check the glove manufacturer's compatibility data. For prolonged handling, consider heavier-duty gloves or a double-gloving technique. Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste.

    • Lab Coat : A flame-retardant lab coat is required to protect against splashes and potential ignition.[17] Ensure the coat is fully buttoned.

    • Clothing and Footwear : Long pants and closed-toe shoes are required. Do not wear shorts, skirts, or sandals in the laboratory.

  • Respiratory Protection :

    • Standard Operations : When working within a certified fume hood, additional respiratory protection is typically not required.

    • Non-Standard Operations : For spill cleanup outside of a fume hood or in situations where ventilation is compromised, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[2][6] All personnel requiring a respirator must be fit-tested and trained in its proper use.

Table 2: PPE Requirements Per Laboratory Task
TaskEye/Face ProtectionGlovesBody ProtectionRespiratory Protection
Weighing Solids/Liquids Chemical Safety GogglesNitrile GlovesFlame-Retardant Lab CoatNot required inside fume hood
Solution Preparation & Transfers Chemical Safety GogglesNitrile GlovesFlame-Retardant Lab CoatNot required inside fume hood
Reaction Workup (Splash Risk) Goggles & Face ShieldNitrile GlovesFlame-Retardant Lab CoatNot required inside fume hood
Small Spill Cleanup (<50 mL) Goggles & Face ShieldHeavy-Duty Nitrile GlovesFlame-Retardant Lab CoatNIOSH-approved respirator (if outside hood)
Large Spill Cleanup (>50 mL) Goggles & Face ShieldHeavy-Duty Nitrile GlovesChemical-Resistant Apron/SuitNIOSH-approved respirator

Procedural Guidance: Operational and Disposal Plans

Step-by-Step Safe Handling Protocol
  • Preparation : Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment and spill cleanup materials are readily available.

  • Don PPE : Put on all required PPE in the correct order: lab coat, then goggles/face shield, and finally gloves.

  • Execution : Perform all manipulations of the chemical carefully and deliberately to avoid generating aerosols or splashes. Keep the container tightly closed when not in use.[1][18]

  • Post-Handling : After completing the task, decontaminate any surfaces.

  • Doff PPE : Remove PPE in the reverse order, taking care not to touch the outside of contaminated items. Gloves should be removed last.

  • Hygiene : Wash hands thoroughly with soap and water after removing PPE.[1][4]

Emergency Response Workflow

G start Emergency Event Occurs spill Chemical Spill start->spill skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact spill_alert Alert Colleagues & Assess Scope spill->spill_alert skin_remove Remove Contaminated Clothing Immediately skin_contact->skin_remove eye_flush Flush Eyes at Eyewash Station for 15 Minutes eye_contact->eye_flush spill_small Small Spill (<50mL) in Fume Hood? spill_alert->spill_small spill_absorb Absorb with Inert Material (e.g., Vermiculite) spill_small->spill_absorb Yes spill_evacuate Evacuate Area & Contact EHS spill_small->spill_evacuate No / Large Spill spill_collect Collect into Sealed Hazardous Waste Container spill_absorb->spill_collect skin_wash Flush Skin with Water for 15 Minutes skin_remove->skin_wash skin_medical Seek Medical Attention skin_wash->skin_medical eye_medical Seek Immediate Medical Attention eye_flush->eye_medical

Caption: Emergency Response Flowchart for 3-Bromo-4-(oxetan-2-YL)pyridine Incidents.

Mandatory Disposal Plan

Improper disposal of halogenated organic compounds poses a significant environmental and safety risk. Adherence to the following protocol is mandatory.

  • Waste Classification : All materials contaminated with 3-Bromo-4-(oxetan-2-YL)pyridine must be classified as halogenated organic hazardous waste .[19] This includes neat material, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, weighing paper).[17][19]

  • Segregation : This waste stream must be kept separate from non-halogenated waste to ensure proper disposal and to control costs.[17][19] Store away from incompatible materials like strong oxidizing agents.[1][6]

  • Containment : Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid.[17][19] The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Bromo-4-(oxetan-2-YL)pyridine".[19]

  • Storage : Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from heat or ignition sources.[1][17]

  • Final Disposal : Do not attempt to dispose of this chemical via standard trash or sewer systems.[17][19] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[17][18]

References

  • Material Safety Data Sheet - 2-Amino-3-bromopyridine. Cole-Parmer.
  • Oxetane - Hazardous Agents. Haz-Map.
  • 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia.
  • 3-Bromopyridine Safety Data Sheet.
  • Oxetane Safety Data Sheet. CymitQuimica.
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications.
  • FULL PUBLIC REPORT Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvc15ztaK09BL88KFo4nq_0kas_QuVxz9X9RNCiqzXPpjZW-Na0zslO2l3iYU37cOc7DVkdwsAL7Hh8ddpt1ZFGzCx25NalOw_OTdvGAQQZQNxTs2HSjnhdP4V8OxIx4lTwFCPeIH8uCadtsCblTjyknnMuwThcB2jy6uy3bVCG3VU87yJwAmpE9fZT_r8YhrHBFSAA47_JR0=
  • 4-Bromopyridine hydrochloride SAFETY DATA SHEET. Fisher Scientific.
  • PYRIDINE MATERIAL SAFETY DATA SHEET.
  • 3-(Bromoacetyl)pyridine Hydrobromide Safety Data Sheet. TCI AMERICA - Tokyo Chemical Industry.
  • Essential Guide to the Proper Disposal of 3-Bromopyridine-D4. Benchchem.
  • Safe Disposal of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Procedural Guide. Benchchem.
  • 3-Bromo-4-methylpyridine SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 3-Bromo-4-methylpyridine - Safety Data Sheet. ChemicalBook.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Oxetane-3-carboxylic acid - SAFETY DATA SHEET.
  • 3-Bromo-2-methoxy-4-methylpyridine SDS, 717843-51-1 Safety Data Sheets. ECHEMI.
  • HAZARD SUMMARY for Pyridine. NJ.gov.
  • Pyridine hydrobromide, compound with bromine SAFETY DATA SHEET. Durham Tech.
  • 4'-Bromoacetanilide SAFETY DATA SHEET. Tokyo Chemical Industry.
  • 3-BROMO-4-METHYLPYRIDINE SAFETY DATA SHEET. Fisher Scientific.
  • 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde Safety Data Sheet. ChemScene.
  • C-(3-BroMo-pyridin-4-yl)-MethylaMine Safety Data Sheets. Echemi.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.